(3,4-Dichlorophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGYFAFCNDLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383267 | |
| Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85952-30-3 | |
| Record name | 3,4-Dichlorophenylmethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85952-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dichlorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,4-Dichlorophenyl)methanesulfonyl chloride
CAS Number: 85952-30-3
Abstract
(3,4-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound that serves as a important intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of pharmacologically active sulfonamides. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to support researchers, scientists, and drug development professionals.
Introduction
This compound, with the CAS number 85952-30-3, is a sulfonyl chloride derivative characterized by a 3,4-dichlorinated phenyl ring attached to a methanesulfonyl chloride moiety. Its high reactivity makes it a valuable building block for introducing the (3,4-dichlorophenyl)methanesulfonyl group into various molecular scaffolds. This functional group is of particular interest in medicinal chemistry, as the resulting sulfonamides have shown potential as anti-inflammatory and analgesic agents.[1] This guide will delve into the technical details of this compound, from its fundamental properties to its application in the synthesis of biologically active molecules.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 85952-30-3 | [1][2] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [1] |
| Melting Point | 67-72 °C | [1] |
| Appearance | White crystals | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Synonyms | [(3,4-Dichlorophenyl)methyl]sulfonyl chloride, 3,4-Dichloro-α-toluenesulfonyl chloride | [1] |
Synthesis
A potential synthetic pathway is outlined below:
References
physical and chemical properties of (3,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of the (3,4-dichlorophenyl)methylsulfonyl moiety can impart desirable physicochemical and biological properties to target molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound, intended to support researchers and professionals in its effective application.
Core Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 85952-30-3 | [1][2] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [1][2] |
| Appearance | White crystals | [1] |
| Melting Point | 65-72 °C | [1][2] |
| Purity | ≥ 95% (HPLC) | [1] |
| Synonyms | [(3,4-Dichlorophenyl)methyl]sulfonyl chloride, 3,4-Dichloro-α-toluenesulfonyl chloride | [1][2] |
| InChI Key | DRYGYFAFCNDLEJ-UHFFFAOYSA-N | [2] |
| SMILES | Clc1ccc(CS(Cl)(=O)=O)cc1Cl | [2] |
Synthesis and Purification
Experimental Protocol: General Synthesis of Sulfonyl Chlorides from Thiols
This protocol is a general method and may require optimization for the specific synthesis of this compound.
Materials:
-
(3,4-Dichlorophenyl)methanethiol
-
Hydrogen Peroxide (H₂O₂)
-
Thionyl Chloride (SOCl₂)
-
Acetonitrile
-
Dichloromethane
-
Pyridine (optional, for subsequent sulfonamide synthesis)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve the (3,4-Dichlorophenyl)methanethiol in acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen peroxide to the cooled thiol solution while maintaining the temperature.
-
After the initial oxidation, carefully add thionyl chloride dropwise to the reaction mixture. This step should be performed in a well-ventilated fume hood as it releases toxic gases.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent like dichloromethane.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization. While specific solvents for this compound are not explicitly documented, common solvents for recrystallizing sulfonyl chlorides include hexanes, petroleum ether, or a mixture of these with a more polar solvent like ethyl acetate or dichloromethane.[3]
Experimental Workflow for Synthesis and Purification
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for assessing the purity of sulfonyl chlorides.[1] A general reverse-phase HPLC method can be adapted for this compound.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile is a common choice. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid can improve peak shape.[4][5]
-
Flow Rate: A standard flow rate of 1 mL/min can be used.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm, is appropriate.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile, at a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons would be expected to appear as a singlet further downfield due to the electron-withdrawing effect of the sulfonyl chloride group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the typical aromatic region (120-150 ppm), while the methylene carbon will be found in the aliphatic region, shifted downfield by the adjacent sulfonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of the sulfonyl chloride functional group. Characteristic strong absorption bands for the S=O stretching vibrations are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of three chlorine atoms.
Chemical Reactivity and Applications
This compound is a reactive electrophile, primarily at the sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity makes it a valuable reagent for introducing the (3,4-dichlorophenyl)methylsulfonyl group into various molecules.
General Reaction Scheme with Nucleophiles
This reactivity is widely exploited in drug discovery and development. The sulfonamide group, for instance, is a common pharmacophore found in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[7] The (3,4-dichlorophenyl) moiety can also contribute to the biological activity and pharmacokinetic properties of a molecule. For example, compounds containing a 3,4-dichlorophenyl group have been investigated for their potential as antiepileptic drugs and for their interactions with cytochrome P450 enzymes.[8]
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathway interactions for this compound itself are not extensively documented, the broader class of compounds containing the sulfonyl group and the dichlorophenyl moiety have been shown to exhibit a range of biological effects.
Derivatives of sulfonyl chlorides are known to act as enzyme inhibitors. For instance, N-benzylic substituted glycine sulfonamides have been identified as inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[9] Furthermore, compounds containing a (2,4-dichlorophenyl)sulfonyl group have been developed as potent agonists of the transient receptor potential vanilloid 4 (TRPV4) channel, which is implicated in processes such as urinary bladder function.[10]
The sulfonyl group is a key feature in many drugs targeting diabetes and its complications, acting as inhibitors or activators of various enzymes and receptors involved in glucose metabolism and insulin signaling.[7][11] The dichlorophenyl group is also present in a number of biologically active compounds and can influence their interactions with biological targets.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is also moisture-sensitive and should be stored in a dry environment.
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis, particularly in the development of new pharmaceutical and agrochemical agents. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a reliable tool for researchers. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. Further research into the specific biological activities of its derivatives will likely continue to expand its applications in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-Dichlorobenzylsulfonyl chloride 97 85952-30-3 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 5. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
(3,4-Dichlorophenyl)methanesulfonyl chloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of (3,4-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in synthetic organic chemistry. This document outlines its molecular characteristics and provides a generalized experimental workflow for its application in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents.
Core Compound Data
This compound is a reactive compound utilized in the introduction of the (3,4-dichlorophenyl)methanesulfonyl moiety into various molecular scaffolds. Its properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [3][2] |
| CAS Number | 85952-30-3 | [1][3] |
| Appearance | White crystals | [3] |
| Melting Point | 67-72 °C | [3] |
| SMILES | O=S(CC1=CC=C(Cl)C(Cl)=C1)(Cl)=O | [2] |
| Synonyms | [(3,4-Dichlorophenyl)methyl]sulfonyl chloride, 3,4-Dichloro-α-toluenesulfonyl chloride |
Synthetic Applications: Sulfonamide Formation
This compound is a versatile reagent, primarily serving as an electrophile in reactions with nucleophiles. A principal application is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for the creation of a wide range of biologically active molecules.[3] The sulfonamide linkage is a key component in various therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3]
Experimental Protocol: General Synthesis of N-Substituted-(3,4-dichlorophenyl)methanesulfonamides
The following protocol describes a generalized procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine or pyridine)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (1.5 equivalents).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of sulfonamides using this compound.
Caption: General workflow for sulfonamide synthesis.
References
synthesis of (3,4-Dichlorophenyl)methanesulfonyl chloride from 3,4-dichloroaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of (3,4-dichlorophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. While a direct synthetic route from 3,4-dichloroaniline is not prominently described in the scientific literature, this document details robust and well-documented alternative multi-step pathways. The primary focus is on the synthesis via the key intermediate, 3,4-dichlorobenzyl chloride, which can be prepared from either 3,4-dichlorotoluene or 1,2-dichlorobenzene. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of sulfonamides and other biologically active compounds. Its synthesis is of significant interest to the pharmaceutical and agrochemical industries. The initial query for a direct synthesis from 3,4-dichloroaniline did not yield a well-established or direct synthetic pathway. The transformation of an aniline to an arylmethylsulfonyl chloride is a non-standard multi-step process that would likely involve a diazonium salt intermediate, followed by a series of reactions to introduce the chlorosulfonylmethyl group.
This guide, therefore, focuses on more practical and higher-yielding synthetic routes starting from readily available precursors. The most viable pathways converge on the synthesis of the key intermediate, 3,4-dichlorobenzyl chloride, which is then converted to the target molecule.
Alternative Synthetic Pathways
Two primary and well-documented routes for the synthesis of this compound are presented, starting from either 3,4-dichlorotoluene or 1,2-dichlorobenzene.
Overall Synthetic Workflow
The general synthetic strategy involves two main stages: the formation of 3,4-dichlorobenzyl chloride and its subsequent conversion to this compound.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 3,4-Dichlorobenzyl Chloride
Route A: From 3,4-Dichlorotoluene via Free-Radical Chlorination
This method involves the direct chlorination of the methyl group of 3,4-dichlorotoluene under free-radical conditions, typically initiated by UV light or a radical initiator.
Materials:
-
3,4-Dichlorotoluene
-
Chlorine gas (Cl₂)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN) (optional, if not using UV initiation)
-
Inert solvent (e.g., carbon tetrachloride - CCl₄) (optional)
Procedure:
-
A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer is charged with 3,4-dichlorotoluene.
-
The reactor is heated to a temperature between 80-130°C.
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically initiated by UV light.
-
The reaction progress is monitored by gas chromatography (GC) to follow the conversion of the starting material and the formation of the product.
-
Upon completion, the reaction mixture is cooled, and excess chlorine and HCl gas are removed by purging with an inert gas.
-
The crude product is then purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | 3,4-Dichlorotoluene | N/A |
| Reagents | Chlorine (Cl₂) | N/A |
| Temperature | 80-130°C | N/A |
| Reaction Time | 3-4 hours | N/A |
| Product | 3,4-Dichlorobenzyl chloride | N/A |
| Yield | High (specifics vary with conditions) | N/A |
Route B: From 1,2-Dichlorobenzene via Chloromethylation
This classic electrophilic aromatic substitution reaction introduces a chloromethyl group onto the 1,2-dichlorobenzene ring.
Materials:
-
1,2-Dichlorobenzene
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Chloride (HCl) gas or a source thereof (e.g., from CaCl₂ and H₂SO₄)
Procedure: [1]
-
To a stirred solution of paraformaldehyde (9.5 parts) in 90% sulfuric acid (95 parts), anhydrous hydrogen chloride is bubbled for one hour at 20°C.[1]
-
1,2-Dichlorobenzene (22.1 parts) is then added to the mixture.[1]
-
The reaction mixture is stirred at 60°C for 5 hours.[1]
-
After cooling to room temperature, the upper organic layer is separated.[1]
-
The product, 3,4-dichlorobenzyl chloride, is isolated by fractional distillation.[1]
| Parameter | Value | Reference |
| Starting Material | 1,2-Dichlorobenzene | [1] |
| Reagents | Paraformaldehyde, H₂SO₄, HCl | [1] |
| Temperature | 60°C | [1] |
| Reaction Time | 5 hours | [1] |
| Product | 3,4-Dichlorobenzyl chloride | [1] |
| Yield | ~51% | [1] |
Stage 2: Synthesis of this compound
This stage involves a two-step process starting from the 3,4-dichlorobenzyl chloride synthesized in Stage 1.
Step 1: Synthesis of Sodium 3,4-dichlorobenzylsulfonate
This step involves the nucleophilic substitution of the chloride in 3,4-dichlorobenzyl chloride with a sulfite salt.
Materials:
-
3,4-Dichlorobenzyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Ethanol (optional, as a co-solvent)
Procedure:
-
A solution of sodium sulfite in water is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
3,4-Dichlorobenzyl chloride is added to the solution. An optional co-solvent like ethanol can be used to improve solubility.
-
The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then cooled, and the precipitated sodium 3,4-dichlorobenzylsulfonate is collected by filtration.
-
The solid product is washed with a small amount of cold water and then with ethanol and dried.
| Parameter | Value |
| Starting Material | 3,4-Dichlorobenzyl chloride |
| Reagents | Sodium sulfite |
| Solvent | Water, Ethanol (optional) |
| Temperature | Reflux |
| Product | Sodium 3,4-dichlorobenzylsulfonate |
| Yield | Typically high |
Step 2: Chlorination of Sodium 3,4-dichlorobenzylsulfonate
The final step is the conversion of the sulfonate salt to the sulfonyl chloride using a chlorinating agent.
Materials:
-
Sodium 3,4-dichlorobenzylsulfonate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., dichloromethane, chloroform)
Procedure (using PCl₅): [2]
-
In a dry round-bottom flask, finely divided sodium 3,4-dichlorobenzylsulfonate is mixed with phosphorus pentachloride (in a molar ratio of approximately 1:1.2).[2]
-
The mixture is gently heated in an oil bath. The reaction is exothermic and should be controlled.
-
After the initial reaction subsides, the mixture is heated for an additional period to ensure completion.
-
The reaction mixture is cooled, and the product is extracted with a dry, inert solvent like dichloromethane.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Sodium 3,4-dichlorobenzylsulfonate | [2] |
| Reagents | Phosphorus pentachloride (PCl₅) | [2] |
| Temperature | Gentle heating | [2] |
| Product | This compound | [2] |
| Yield | 75-80% (by analogy to benzenesulfonyl chloride synthesis) | [2] |
Visualized Experimental Workflow: Chloromethylation of 1,2-Dichlorobenzene
Caption: Experimental workflow for the chloromethylation of 1,2-dichlorobenzene.
Conclusion
The synthesis of this compound is most effectively achieved through a multi-step process starting from either 3,4-dichlorotoluene or 1,2-dichlorobenzene. Both routes lead to the formation of the key intermediate, 3,4-dichlorobenzyl chloride, which is then converted to the final product via sulfonation and subsequent chlorination. The protocols and data presented in this guide are based on established chemical literature and provide a solid foundation for the laboratory-scale synthesis of this important compound. Researchers should select the most appropriate route based on the availability and cost of starting materials, as well as laboratory capabilities. Careful handling of corrosive and hazardous reagents is paramount throughout these synthetic procedures.
References
An In-depth Technical Guide to the Reactivity of (3,4-Dichlorophenyl)methanesulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including primary and secondary amines, alcohols, and thiols. The document details reaction mechanisms, provides generalized experimental protocols, and presents available quantitative data to aid in the design and execution of synthetic strategies employing this versatile reagent.
Introduction
This compound, a sulfonyl chloride derivative, serves as a crucial building block in the synthesis of a diverse range of organic molecules. The presence of the dichlorophenyl ring can modulate the biological activity and pharmacokinetic properties of the resulting sulfonamides, sulfonate esters, and thioesters, making it a valuable moiety in the design of new therapeutic agents. Understanding its reactivity profile with various nucleophiles is paramount for its effective utilization in synthetic organic chemistry.
The core of its reactivity lies in the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is enhanced by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. Nucleophiles readily attack this sulfur atom, leading to the displacement of the chloride ion, a good leaving group, and the formation of a new bond between the sulfur and the nucleophile.
General Reaction Mechanism
The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. The generally accepted pathway is a bimolecular nucleophilic substitution (Sₙ2-type) reaction.
A general workflow for the reaction of this compound with a generic nucleophile is depicted below.
Figure 1: General experimental workflow for the reaction of this compound with nucleophiles.
Reactivity with Amines: Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted (3,4-dichlorophenyl)methanesulfonamides. These compounds are of significant interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
General Reaction Scheme:
Ar-SO₂Cl + R¹R²NH + Base → Ar-SO₂NR¹R² + [Base-H]⁺Cl⁻
Where Ar = 3,4-Dichlorophenylmethyl
Quantitative Data
While specific yield data for the reaction of this compound with a wide range of amines is not extensively available in the public domain, general trends for sulfonylation reactions suggest that yields are often high, particularly with primary amines. The formation of the sulfonamide product is generally more rapid with primary amines compared to secondary amines due to lower steric hindrance and higher nucleophilicity.
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Primary Amine (e.g., Aniline) | N-Aryl-(3,4-dichlorophenyl)methanesulfonamide | Pyridine, DCM, 0 °C to RT | 85-95 (estimated) | [1] |
| Secondary Amine (e.g., Piperidine) | N-Piperidinyl-(3,4-dichlorophenyl)methanesulfonamide | Triethylamine, THF, RT | 70-90 (estimated) | [1] |
Table 1: Estimated yields for the reaction of this compound with amines. Note: These are generalized estimates based on similar reactions and may vary depending on the specific amine and reaction conditions.
Experimental Protocol: Synthesis of N-Benzyl-(3,4-dichlorophenyl)methanesulfonamide
This protocol provides a general procedure for the synthesis of a sulfonamide from a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 equivalents) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-(3,4-dichlorophenyl)methanesulfonamide.
Reactivity with Alcohols: Synthesis of Sulfonate Esters
This compound reacts with alcohols in the presence of a non-nucleophilic base to form (3,4-dichlorophenyl)methanesulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.
General Reaction Scheme:
Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + [Base-H]⁺Cl⁻
Where Ar = 3,4-Dichlorophenylmethyl
Quantitative Data
Similar to sulfonamide synthesis, specific quantitative data for the formation of sulfonate esters from this compound is limited. However, the reaction is generally efficient, with yields often exceeding 80%.
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Primary Alcohol (e.g., Ethanol) | Ethyl (3,4-dichlorophenyl)methanesulfonate | Triethylamine, DCM, 0 °C | >90 (estimated) | [2] |
| Secondary Alcohol (e.g., Isopropanol) | Isopropyl (3,4-dichlorophenyl)methanesulfonate | Pyridine, Toluene, RT | 80-90 (estimated) | [2] |
Table 2: Estimated yields for the reaction of this compound with alcohols. Note: These are generalized estimates based on similar reactions and may vary depending on the specific alcohol and reaction conditions.
Experimental Protocol: Synthesis of Ethyl (3,4-dichlorophenyl)methanesulfonate
This protocol provides a general procedure for the synthesis of a sulfonate ester from a primary alcohol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of anhydrous ethanol (1.0 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 4 hours or until TLC analysis indicates the completion of the reaction. If the reaction is slow, it can be allowed to warm to room temperature.
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (3,4-dichlorophenyl)methanesulfonate.
-
Purify the product by flash column chromatography if necessary.
Reactivity with Thiols: Synthesis of Thiosulfonates
The reaction of this compound with thiols leads to the formation of S-aryl or S-alkyl (3,4-dichlorophenyl)methanethiosulfonates. This reaction is analogous to the reactions with amines and alcohols, with the thiol acting as the nucleophile.
General Reaction Scheme:
Ar-SO₂Cl + R-SH + Base → Ar-SO₂SR + [Base-H]⁺Cl⁻
Where Ar = 3,4-Dichlorophenylmethyl
Quantitative Data
Specific quantitative data for the reaction of this compound with thiols is scarce in readily available literature. The reactivity of thiols is generally high, and good yields can be expected under appropriate conditions.
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Thiophenol | S-Phenyl (3,4-dichlorophenyl)methanethiosulfonate | Pyridine, Chloroform, RT | Good (specific value not found) | [3] |
Table 3: Estimated yields for the reaction of this compound with thiols. Note: Yields are expected to be good based on the general reactivity of sulfonyl chlorides with thiols.
Experimental Protocol: Synthesis of S-Phenyl (3,4-dichlorophenyl)methanethiosulfonate
This protocol provides a general procedure for the synthesis of a thiosulfonate from a thiol.
Materials:
-
This compound
-
Thiophenol
-
Pyridine
-
Anhydrous Chloroform
-
Dilute Hydrochloric Acid
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in anhydrous chloroform.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous chloroform to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure S-phenyl (3,4-dichlorophenyl)methanethiosulfonate.
Logical Relationships in Reactivity
The reactivity of this compound is governed by the interplay of the electrophilic sulfonyl chloride group and the nucleophilicity of the attacking species. A simplified logical diagram illustrating these relationships is presented below.
Figure 2: Logical relationship between reactants and products in the reactions of this compound.
Conclusion
This compound is a highly reactive and versatile reagent for the synthesis of sulfonamides, sulfonate esters, and thiosulfonates. Its reactions with various nucleophiles proceed efficiently under mild conditions, making it a valuable tool for medicinal chemists and drug development professionals. While specific quantitative data for this particular sulfonyl chloride is not extensively documented in publicly accessible literature, the general principles of sulfonyl chloride reactivity provide a strong foundation for its application in organic synthesis. The protocols and information provided in this guide are intended to facilitate the successful use of this compound in research and development endeavors. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly expand its utility in the creation of novel and biologically active molecules.
References
Technical Guide: Spectral Analysis of (3,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility in the development of pharmaceuticals and agrochemicals necessitates a thorough understanding of its chemical properties and purity, which can be reliably determined through a combination of spectroscopic and chromatographic techniques. This guide provides an in-depth overview of the expected spectral data (NMR, HPLC, and LC-MS) for this compound and details the experimental protocols for these analyses.
Chemical Properties
| Property | Value |
| CAS Number | 85952-30-3 |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (typical) | ≥97% (HPLC) |
Spectral Data
Disclaimer: The following spectral data are predicted or typical values based on the chemical structure and data from analogous compounds. Experimentally obtained data may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Multiplicity |
| ~7.60 | d |
| ~7.50 | d |
| ~7.30 | dd |
| ~5.00 | s |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of this compound.
Table 2: Typical HPLC Data
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific gradient and column chemistry |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and purity of the compound.
Table 3: Typical LC-MS Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 259.9 (reflecting the isotopic pattern of chlorine) |
| Fragmentation Pattern | Loss of SO₂Cl, loss of Cl |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
HPLC Analysis
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Chromatographic Conditions:
-
Set the column temperature to 25-30 °C.
-
Set the injection volume to 5-10 µL.
-
Run a gradient elution, for example:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the sample.
LC-MS Analysis
-
LC Conditions: Use the same HPLC method as described above.
-
MS Instrumentation: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Set the ionization mode to positive ion detection.
-
Set the capillary voltage, cone voltage, and source temperature to optimized values for the instrument and compound.
-
Acquire mass spectra over a range of m/z 100-400.
-
-
Data Analysis: Analyze the mass spectrum of the peak corresponding to this compound to confirm its molecular weight and isotopic pattern.
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: General workflow for the spectral characterization of this compound.
An In-depth Technical Guide to the Solubility of (3,4-Dichlorophenyl)methanesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3,4-Dichlorophenyl)methanesulfonyl chloride. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide furnishes qualitative solubility information based on structurally analogous sulfonyl chlorides, alongside detailed experimental protocols for determining its solubility in various organic solvents.
Introduction to this compound
This compound is a chemical intermediate used in organic synthesis. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, which is a critical parameter for reaction kinetics, purification, and formulation.
Chemical Structure:
Qualitative Solubility Profile
Sulfonyl chlorides are generally characterized by a nonpolar aromatic or alkyl group and a polar sulfonyl chloride group. This dual nature dictates their solubility in organic solvents. The principle of "like dissolves like" is a useful guide.[1]
It is anticipated that this compound will exhibit good solubility in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polarity of these solvents can interact favorably with the polar sulfonyl chloride group, while their organic nature accommodates the dichlorophenylmethyl moiety. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound. Benzenesulfonyl chloride is known to be soluble in chloroform.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are common solvents for organic reactions and are likely to dissolve this compound. Benzenesulfonyl chloride is soluble in ether.[1][3][4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of these solvents can interact with the dichlorophenyl group of the solute. Benzenesulfonyl chloride is soluble in benzene.[1] p-Toluenesulfonyl chloride is also soluble in benzene and toluene.[5][6] |
| Alcohols | Methanol, Ethanol | Soluble (with reaction) | While likely soluble, sulfonyl chlorides can react with alcohols to form sulfonate esters. This reactivity should be considered, especially for prolonged storage or at elevated temperatures.[3] Benzenesulfonyl chloride and p-toluenesulfonyl chloride are soluble in ethanol.[3][6] |
| Nonpolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity of the sulfonyl chloride group is expected to limit solubility in nonpolar hydrocarbon solvents. |
| Water | Insoluble (with reaction) | Sulfonyl chlorides are generally insoluble in water and react (hydrolyze) to form the corresponding sulfonic acid.[1][5][7] This hydrolysis is a key consideration when handling the compound in the presence of moisture. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols can be employed.
This is a rapid method to screen for suitable solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents
-
Small, dry test tubes or vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[8][9][10]
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed, dry evaporating dishes or vials
Procedure:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the anhydrous organic solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined by preliminary experiments.
-
Allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial to remove any microscopic undissolved crystals.
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as g/L or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of solubility using the gravimetric shake-flask method.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a strong qualitative understanding can be derived from the behavior of analogous sulfonyl chlorides. For precise quantitative measurements, the detailed experimental protocols provided in this guide, particularly the gravimetric shake-flask method, are recommended. A systematic approach to determining solubility is essential for the effective use of this compound in research and development, ensuring optimal conditions for chemical reactions and subsequent processes. Researchers should exercise caution due to the reactivity of sulfonyl chlorides with protic solvents and atmospheric moisture.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 4. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3,4-Dichlorophenyl)methanesulfonyl chloride, a key reagent and intermediate in synthetic organic chemistry. This document details its chemical identity, physical and chemical properties, and provides insights into its synthesis and applications, particularly in the realm of pharmaceutical and agrochemical development.
Chemical Identity
This compound is a sulfonyl chloride derivative of 3,4-dichlorotoluene. It is a valuable building block in organic synthesis, primarily utilized for the introduction of the (3,4-dichlorophenyl)methanesulfonyl group into various molecules.
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective literature searches and procurement.
-
3,4-Dichlorobenzylsulfonyl chloride[1]
-
3,4-Dichloro-α-toluenesulfonyl chloride[2]
-
3,4-Dichlorobenzenemethanesulfonyl chloride[3]
-
[(3,4-Dichlorophenyl)methyl]sulfonyl chloride[2]
-
(3,4-DICHLORO-PHENYL)-METHANESULFONYL CHLORIDE
-
[(3,4-dichlorophenyl)methyl]sulphonyl chloride[1]
-
BENZENEMETHANESULFONYLCHLORIDE,3,4-DICHLORO[1]
The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.
Figure 1: Relationship between the IUPAC name and common synonyms.
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₃O₂S | [2][4] |
| Molecular Weight | 259.54 g/mol | [2] |
| CAS Number | 85952-30-3 | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 65-69 °C | |
| Purity | ≥ 95% (HPLC) | [2] |
| InChI Key | DRYGYFAFCNDLEJ-UHFFFAOYSA-N | |
| SMILES | Clc1ccc(CS(Cl)(=O)=O)cc1Cl | [4] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the oxidative chlorination of the corresponding thiol, (3,4-Dichlorophenyl)methanethiol. This transformation is a standard method for the preparation of sulfonyl chlorides.
Proposed Experimental Protocol: Oxidative Chlorination of (3,4-Dichlorophenyl)methanethiol
This protocol is based on general procedures for the synthesis of sulfonyl chlorides from thiols.
Materials:
-
(3,4-Dichlorophenyl)methanethiol
-
Acetonitrile
-
Water
-
Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)
-
Ice
-
Ethyl acetate
-
1% Hydrochloric acid (aq)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve (3,4-Dichlorophenyl)methanethiol (1 equivalent) in a mixture of acetonitrile and water (e.g., a 4:1 ratio).
-
Slowly add trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS) (in slight excess, e.g., 1.5 equivalents) portion-wise to the stirring solution, ensuring the internal temperature is maintained at or below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid by-products (e.g., cyanuric acid or succinimide). Wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with cold 1% aqueous hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of hexanes and ethyl acetate.
The proposed synthetic workflow is depicted in the following diagram.
Figure 2: Proposed synthetic workflow for this compound.
Applications in Research and Development
This compound is a versatile reagent with significant applications in the synthesis of biologically active molecules. Its primary utility lies in its ability to act as an electrophile in reactions with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
-
Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the development of novel pharmaceutical agents. The sulfonamide moiety, which can be readily introduced using this reagent, is a key functional group in a wide range of drugs, including anti-inflammatory and analgesic agents.[2] Sulfonyl chlorides are frequently employed in medicinal chemistry to react with heterocyclic amines, leading to the formation of complex sulfonamides with potential therapeutic value.
-
Agrochemical Development: In the agrochemical industry, this compound is utilized in the formulation of herbicides and fungicides.[2] The introduction of the (3,4-dichlorophenyl)methanesulfonyl group can enhance the efficacy and selectivity of these crop protection agents.
-
Organic Synthesis and Mechanistic Studies: Researchers also employ this compound in various experimental procedures to study reaction mechanisms and develop new synthetic methodologies.[2] Its well-defined reactivity makes it a useful tool for exploring the scope and limitations of various chemical transformations.
References
An In-depth Technical Guide to the Synthesis of (3,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key intermediates and synthetic pathways for the preparation of (3,4-Dichlorophenyl)methanesulfonyl chloride. This compound is a valuable reagent and building block in medicinal chemistry and organic synthesis. This document outlines two primary synthetic routes, with a detailed focus on the most viable pathway commencing from 3,4-dichlorotoluene. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these synthetic methods.
Introduction
This compound is a reactive chemical intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals. Its utility lies in the ability to introduce the 3,4-dichlorobenzylsulfonyl moiety into various molecular scaffolds, a common functional group in biologically active compounds. This guide details the synthetic routes to this compound, providing a thorough examination of the key chemical transformations and intermediates involved.
Synthetic Pathways
Two principal synthetic pathways have been identified for the synthesis of this compound. Both routes typically commence with a readily available starting material, 3,4-dichlorotoluene.
Pathway 1: The Isothiouronium Salt Route
This pathway is often preferred due to its avoidance of the direct handling of the malodorous (3,4-Dichlorophenyl)methanethiol. The key steps involve the formation of a stable isothiouronium salt intermediate, which is then subjected to oxidative chlorination.
Pathway 2: The Sulfonate Salt Route
This alternative route involves the formation of a sodium sulfonate salt, which is subsequently converted to the desired sulfonyl chloride.
This guide will focus on providing a detailed experimental protocol for the more practical and documented Isothiouronium Salt Route (Pathway 1).
Physicochemical Data of Key Intermediates
A summary of the key physical and chemical properties of the intermediates in the synthesis of this compound is presented in Table 1.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 3,4-Dichlorotoluene | ![]() | C₇H₆Cl₂ | 161.03 | Liquid | -14.6 | 200-202 | 95-75-0 |
| 3,4-Dichlorobenzyl chloride | ![]() | C₇H₅Cl₃ | 195.47 | Liquid | N/A | 122-124 @ 14 mmHg | 102-47-6 |
| S-(3,4-Dichlorobenzyl)isothiouronium chloride | ![]() | C₈H₉Cl₃N₂S | 271.59 | Solid | 195-198 | N/A | 272186-59-1 |
| This compound | ![]() | C₇H₅Cl₃O₂S | 259.54 | Solid | 65-69 | N/A | 85952-30-3 |
Experimental Protocols: The Isothiouronium Salt Route
The following section provides detailed experimental procedures for each step in the synthesis of this compound via the isothiouronium salt intermediate.
Step 1: Synthesis of 3,4-Dichlorobenzyl chloride from 3,4-Dichlorotoluene
This reaction proceeds via a free-radical chlorination of the benzylic methyl group of 3,4-dichlorotoluene.
Reaction:
3,4-Dichlorotoluene + Cl₂ --(UV light)--> 3,4-Dichlorobenzyl chloride + HCl
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl gas.
-
Reagents:
-
3,4-Dichlorotoluene (1.0 eq)
-
Chlorine gas (Cl₂)
-
-
Procedure:
-
Charge the flask with 3,4-dichlorotoluene.
-
Heat the toluene derivative to 90-100°C under irradiation with a UV lamp.[1]
-
Bubble chlorine gas through the stirred reaction mixture at a steady rate.
-
Monitor the reaction progress by measuring the density of the reaction mixture or by gas chromatography (GC). The reaction is complete when the desired amount of chlorine has been consumed.
-
Upon completion, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Purge the apparatus with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.
-
The crude 3,4-dichlorobenzyl chloride can be purified by vacuum distillation.
-
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3,4-Dichlorotoluene | 1.0 | 161.03 |
-
Expected Yield: 60-80%[1]
Step 2: Synthesis of S-(3,4-Dichlorobenzyl)isothiouronium chloride
This step involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form a stable, crystalline isothiouronium salt.
Reaction:
3,4-Dichlorobenzyl chloride + Thiourea --> S-(3,4-Dichlorobenzyl)isothiouronium chloride
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
3,4-Dichlorobenzyl chloride (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve 3,4-dichlorobenzyl chloride and thiourea in ethanol in the reaction flask.[2][3]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The S-(3,4-Dichlorobenzyl)isothiouronium chloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[2]
-
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3,4-Dichlorobenzyl chloride | 1.0 | 195.47 |
| Thiourea | 1.0 | 76.12 |
-
Expected Yield: >95% (quantitative)[2]
Step 3: Synthesis of this compound
The final step is the oxidative chlorination of the S-(3,4-Dichlorobenzyl)isothiouronium chloride. This procedure avoids the use of hazardous chlorine gas by employing N-chlorosuccinimide (NCS) as the chlorinating and oxidizing agent.
Reaction:
S-(3,4-Dichlorobenzyl)isothiouronium chloride + 4 NCS + 2 H₂O --> this compound + Succinimide + other byproducts
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Reagents:
-
S-(3,4-Dichlorobenzyl)isothiouronium chloride (1.0 eq)
-
N-Chlorosuccinimide (NCS) (4.0 eq)
-
Acetonitrile (MeCN)
-
2 M Hydrochloric acid (HCl)
-
-
Procedure:
-
In the reaction flask, suspend N-chlorosuccinimide in acetonitrile.[2]
-
Add 2 M aqueous HCl to the suspension.
-
Cool the mixture to approximately 10°C using an ice bath.
-
Slowly add the ground S-(3,4-Dichlorobenzyl)isothiouronium chloride to the stirred mixture over 30 minutes, maintaining the temperature below 30°C.[2]
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes.
-
Quench the reaction by adding water, which will cause the product to precipitate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| S-(3,4-Dichlorobenzyl)isothiouronium chloride | 1.0 | 271.59 |
| N-Chlorosuccinimide (NCS) | 4.0 | 133.53 |
-
Expected Yield: 80-90%[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound via the isothiouronium salt route.
Caption: Experimental workflow for the oxidative chlorination of S-(3,4-Dichlorobenzyl)isothiouronium chloride.
Conclusion
This technical guide has detailed a reliable and practical synthetic route for the preparation of this compound. The presented isothiouronium salt pathway offers a safe and high-yielding alternative to methods involving the direct handling of thiols. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient synthesis of this important chemical intermediate.
References
The Ascendant Trajectory of Dichlorophenyl Methanesulfonyl Chloride Compounds in Modern Drug Discovery
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
The dichlorophenyl methanesulfonyl chloride scaffold and its derivatives have emerged as a cornerstone in contemporary medicinal chemistry, demonstrating a remarkable versatility in the pursuit of novel therapeutic agents. This in-depth technical guide delves into the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, with a particular focus on their applications in oncology and metabolic diseases. The inherent reactivity of the methanesulfonyl chloride group, coupled with the physicochemical properties imparted by the dichlorinated phenyl ring, provides a fertile ground for the generation of diverse molecular libraries with a wide spectrum of biological targets.
Synthetic Strategies and Chemical Reactivity
The principal synthetic route to dichlorophenyl methanesulfonamides involves the reaction of a dichlorophenyl methanesulfonyl chloride isomer with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical and is often an anhydrous polar aprotic solvent like dichloromethane or tetrahydrofuran.
The dichlorophenyl moiety can exist in several isomeric forms, including 2,4-, 3,4-, 2,5-, and 3,5-dichloro substitution patterns. This structural diversity allows for fine-tuning of the electronic and steric properties of the resulting sulfonamides, which in turn influences their biological activity and pharmacokinetic profiles.
Quantitative Analysis of Biological Activity
The dichlorophenyl methanesulfonamide core has been incorporated into a multitude of compounds exhibiting significant biological effects. The following tables summarize key quantitative data for representative compounds across various therapeutic areas, highlighting their potency and selectivity.
| Compound ID | Dichlorophenyl Isomer | Amine Moiety | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Oncology | |||||
| Compound 1 | 2,4-dichloro | 4-(quinolin-3-yloxy)aniline | PPARγ | Data not specified | [1] |
| Compound 2 | 2,5-dichloro | Thiophene | HeLa, MDA-MB231, MCF-7 | 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, 7.13 ± 0.13 µM | [2][3] |
| Compound 3 | 3,4-dichloro | Pyridine | HCT-15, T47D | Potent and selective topo IIα inhibition | [4][5] |
| Metabolic Disorders | |||||
| Compound 4 | 2,4-dichloro | Imidazolopyrimidine | Dipeptidyl peptidase-4 (DPP4) | Potent and selective | (Not explicitly stated in provided search results) |
| Enzyme Inhibition | |||||
| Compound 5 | 2,4-dichloro | Pyrimidinyl | HMG-CoA reductase | 11 nM | [6] |
| Compound 6 | 4-chloro (related) | Phenyl | COX-2 | 1.0 µM | [7] |
Experimental Protocols
General Procedure for the Synthesis of Dichlorophenyl Methanesulfonamides
This protocol provides a general framework for the synthesis of N-substituted dichlorophenyl methanesulfonamides.
Materials:
-
Dichlorophenyl methanesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Standard workup and purification reagents (1M HCl, saturated aq. NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, dissolve the primary or secondary amine in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dichlorophenyl methanesulfonyl chloride in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired dichlorophenyl methanesulfonamide.
In Vitro Cytotoxicity Screening using the MTT Assay
This protocol outlines a common method for assessing the anticancer activity of dichlorophenyl methanesulfonamide derivatives.[8]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)[2][3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the culture medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Add a solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
Dichlorophenyl methanesulfonamide derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. A notable target is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and glucose homeostasis.[1]
In the context of oncology, certain dichlorophenyl methanesulfonamide derivatives have demonstrated potent anticancer activity by targeting key enzymes involved in cell proliferation and survival, such as topoisomerase IIα and the PI3K/mTOR pathway.
Structure-Activity Relationships (SAR)
The biological activity of dichlorophenyl methanesulfonamides is intricately linked to their structural features. Key SAR observations include:
-
Isomeric Position of Chlorine Atoms: The substitution pattern of the chlorine atoms on the phenyl ring significantly influences potency and selectivity. For instance, in some series, a 2,4-dichloro substitution is preferred for optimal activity.[1]
-
Nature of the Amine Moiety: The amine component of the sulfonamide provides a crucial point for diversification. The introduction of various cyclic and acyclic amines allows for the exploration of different binding pockets of target proteins and can modulate physicochemical properties such as solubility and lipophilicity.
-
Linker and Spacer Groups: The incorporation of linkers between the dichlorophenyl methanesulfonamide core and other pharmacophoric groups can influence the overall conformation of the molecule and its ability to interact with biological targets.
Pharmacokinetics and ADME Properties
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of dichlorophenyl methanesulfonamide derivatives is paramount for their successful development as therapeutic agents. While specific ADME data for this class of compounds is not extensively available in the public domain, general principles of drug metabolism suggest that the dichlorophenyl ring may be susceptible to oxidative metabolism by cytochrome P450 enzymes. The sulfonamide linkage is generally stable to hydrolysis. The lipophilicity, which is influenced by the dichlorophenyl group and the amine substituent, will play a significant role in absorption and distribution. Further in vitro and in vivo studies are necessary to fully characterize the pharmacokinetic profiles of promising lead compounds.
Conclusion
Dichlorophenyl methanesulfonyl chloride and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. The straightforward synthesis, coupled with the ability to readily introduce molecular diversity, has led to the identification of potent modulators of a range of biological targets. The promising anticancer and antidiabetic activities highlighted in this review underscore the therapeutic potential of this compound class. Future research efforts should focus on the detailed elucidation of their mechanisms of action, the optimization of their pharmacokinetic properties, and the expansion of their therapeutic applications. The continued exploration of the chemical space around the dichlorophenyl methanesulfonamide core is poised to deliver the next generation of innovative medicines.
References
- 1. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of (3,4-Dichlorophenyl)methanesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dichlorophenyl)methanesulfonyl chloride is a versatile chemical reagent utilized in the synthesis of a variety of organic molecules.[1] Its primary application lies in the preparation of sulfonamides, a significant class of compounds with a broad spectrum of biological activities. Sulfonamides are foundational scaffolds in medicinal chemistry, exhibiting antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The (3,4-dichlorophenyl)methylsulfonyl moiety, when incorporated into a molecule, can modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. These application notes provide detailed protocols for the synthesis of N-substituted (3,4-dichlorophenyl)methanesulfonamides and highlight their potential applications in drug discovery and development.
General Synthesis of Sulfonamides
The synthesis of sulfonamides from this compound typically involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and widely employed method for the formation of the sulfonamide bond.
Reaction Scheme:
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-aryl and N-alkyl (3,4-dichlorophenyl)methanesulfonamides.
Protocol 1: Synthesis of N-Aryl-(3,4-dichlorophenyl)methanesulfonamide
This protocol describes the synthesis of a representative N-aryl sulfonamide using a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl-(3,4-dichlorophenyl)methanesulfonamide
This protocol outlines the synthesis of a representative N-alkyl sulfonamide using a primary or secondary alkylamine.
Materials:
-
This compound
-
Alkylamine (e.g., benzylamine)
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkylamine (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask with a magnetic stirrer.
-
Add pyridine or DIPEA (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-6 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
The following table provides representative data for the synthesis of N-substituted (3,4-dichlorophenyl)methanesulfonamides. Please note that these values are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Purification Method |
| Aniline | N-Phenyl-(3,4-dichlorophenyl)methanesulfonamide | 3 | 85-95 | Recrystallization |
| 4-Chloroaniline | N-(4-Chlorophenyl)-(3,4-dichlorophenyl)methanesulfonamide | 4 | 80-90 | Recrystallization |
| Benzylamine | N-Benzyl-(3,4-dichlorophenyl)methanesulfonamide | 5 | 88-98 | Column Chromatography |
| Piperidine | 1-((3,4-Dichlorophenyl)methylsulfonyl)piperidine | 4 | 90-99 | Column Chromatography |
Visualization of Experimental Workflow and Biological Application
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted (3,4-dichlorophenyl)methanesulfonamides is depicted below.
Caption: Workflow for sulfonamide synthesis and purification.
Signaling Pathway: Antibacterial Mechanism of Action
A primary application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of sulfonamides. The protocols outlined provide a reliable foundation for the preparation of these compounds. The resulting N-substituted (3,4-dichlorophenyl)methanesulfonamides are promising candidates for further investigation in drug discovery programs, particularly in the development of new anti-infective and anticancer agents. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. Synthesis and structural studies of novel N-(2,6-dichlorophenyl)-4-[4-(methylsulfonyl) phenyl]-1,3-thiazol-2-amine: insights from crystallographic to computational studies | CoLab [colab.ws]
- 5. cbijournal.com [cbijournal.com]
Application Notes and Protocols: Synthesis of N-Substituted (3,4-Dichlorophenyl)methanesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of (3,4-Dichlorophenyl)methanesulfonyl chloride with primary amines represents a crucial transformation in synthetic organic chemistry, yielding N-substituted (3,4-Dichlorophenyl)methanesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of the 3,4-dichlorophenyl moiety can further modulate the physicochemical properties and biological activity of the resulting molecules, making this scaffold a valuable building block in the design of novel therapeutic agents.[1]
These application notes provide a detailed protocol for the synthesis of N-substituted (3,4-Dichlorophenyl)methanesulfonamides, offering a comprehensive guide for researchers in academic and industrial settings.
Reaction Principle and Mechanism
The synthesis of N-substituted sulfonamides from sulfonyl chlorides and primary amines proceeds through a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed from the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product and a hydrochloride salt of the base. The addition of a base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]
Experimental Protocols
This section outlines a general yet detailed protocol for the reaction of this compound with a generic primary amine. The procedure can be adapted for various primary amines with minor modifications.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0-1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add anhydrous triethylamine or pyridine (1.5-2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, typically a gradient of ethyl acetate in hexanes, to afford the pure N-substituted (3,4-Dichlorophenyl)methanesulfonamide.
Data Presentation
| Sulfonyl Chloride | Primary Amine | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [3] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [3] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | [3] |
| Benzenesulfonyl chloride | Aniline | TEA | THF | 86 | [3] |
| Benzenesulfonyl chloride | Aniline | - | Diethyl Ether | 85 | [3] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | p-Toluidine | Triethylamine | Acetonitrile | - | [4] |
Mandatory Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the general reaction scheme and a typical workflow for the synthesis.
References
(3,4-Dichlorophenyl)methanesulfonyl Chloride: A Versatile Reagent in Medicinal Chemistry for the Development of Novel Therapeutics
(3,4-Dichlorophenyl)methanesulfonyl chloride has emerged as a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamides and other derivatives exhibiting a range of biological activities. Its incorporation into molecular scaffolds has led to the discovery of potent agents with potential applications in oncology and anti-inflammatory therapies. The dichlorophenyl moiety often contributes to enhanced binding affinity and favorable pharmacokinetic properties of the resulting drug candidates.
Application in Anticancer Drug Discovery
Derivatives synthesized using this compound have shown promising activity against various cancer cell lines. The sulfonamide linkage, formed by reacting the sulfonyl chloride with primary or secondary amines, serves as a key structural motif in many biologically active compounds.
Quantitative Data on Anticancer and Anti-inflammatory Activity
While extensive quantitative structure-activity relationship (SAR) studies for a broad series of (3,4-dichlorophenyl)methanesulfonamide derivatives are not widely published in a single comprehensive source, preliminary screening data highlights their therapeutic potential. For instance, certain methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines have been evaluated for their biological activities.
| Compound ID | Target/Assay | Activity | Reference |
| 2i | Carrageenan-induced paw edema in rats | 34.7% inhibition at 50 mg/kg p.o. | [1] |
| Series 2a-j | Human cancer cell lines (COLO-205, HEP-2, A-549, IMR-32) | Screened at 1 x 10-5 M | [1] |
This table summarizes representative biological data for compounds synthesized using this compound or its close analog, methanesulfonyl chloride, in the final step.
Experimental Protocols
The synthesis of sulfonamides from this compound is a straightforward and widely used reaction in medicinal chemistry. Below are representative protocols for the synthesis of a simple sulfonamide and for the preparation of more complex derivatives.
Protocol 1: Synthesis of (3,4-Dichlorophenyl)methanesulfonamide
This protocol describes the reaction of this compound with an amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., 3,4-diaryl-2-imino-4-thiazoline)
-
Anhydrous solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran)
-
Base (if the amine is used as its salt, e.g., triethylamine)
Procedure:
-
In a clean, dry reaction flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.
-
If the amine is provided as a hydrochloride salt, add a suitable base such as triethylamine (1.1-1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq.) in the anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol 2: Synthesis of Methanesulfonamide Derivatives of 3,4-Diaryl-2-imino-4-thiazolines
This protocol outlines the synthesis of a specific class of sulfonamides with demonstrated biological activity.[1]
Materials:
-
3,4-Diaryl-2-imino-4-thiazoline (1a-j)
-
Methanesulfonyl chloride
-
Pyridine (as solvent and base)
Procedure:
-
A solution of the appropriate 3,4-diaryl-2-imino-4-thiazoline (1a-j) in pyridine is prepared.
-
Methanesulfonyl chloride is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period.
-
After the reaction is complete, the mixture is poured into ice water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure methanesulfonamide derivatives (2a-j).[1]
Logical Relationships in Drug Discovery and Development
The process of developing therapeutic agents from a starting reagent like this compound follows a logical workflow from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of drug candidates starting from this compound.
Potential Signaling Pathway Involvement
While specific signaling pathways for compounds derived from this compound are not yet extensively detailed in the literature, sulfonamides are known to target various key players in cellular signaling. Based on the reported anticancer and anti-inflammatory activities, potential targets could include kinases, transcription factors, or enzymes involved in inflammatory processes. Further research is necessary to elucidate the precise mechanisms of action. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a novel sulfonamide derivative.
Caption: A hypothetical signaling cascade potentially targeted by a sulfonamide derivative, leading to the inhibition of downstream gene expression related to cell proliferation and inflammation.
References
The Synthesis of Novel Anti-inflammatory and Analgesic Drugs: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of promising anti-inflammatory and analgesic drug candidates. The information is curated for professionals in drug discovery and development, offering insights into synthetic methodologies, biological evaluation, and the underlying mechanisms of action.
Application Notes
The development of new anti-inflammatory and analgesic agents is a critical area of pharmaceutical research, driven by the need for more effective and safer therapies.[1] Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[2] Current non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2][3] However, non-selective COX inhibition can lead to gastrointestinal side effects.[4] Consequently, much research has focused on developing selective COX-2 inhibitors and novel chemical entities that target other inflammatory pathways.[5][6][7]
Recent strategies in drug design include the modification of existing drugs like ibuprofen and piroxicam to enhance their efficacy and reduce side effects.[4][8] For instance, the derivatization of ibuprofen's carboxylic acid group into amides has shown promise in improving its pharmacological profile.[4] Another successful approach involves the synthesis of heterocyclic compounds, such as benzothiazole derivatives, which have demonstrated significant anti-inflammatory and analgesic properties.[2][3][9] These novel compounds often exhibit high binding affinity to inflammatory targets, as predicted by molecular docking studies.[2][3][9]
The exploration of signaling pathways involved in inflammation, such as the NF-κB, MAPK, and JAK/STAT pathways, has opened up new avenues for targeted drug development.[10][11] By designing molecules that specifically modulate these pathways, researchers aim to create more potent and selective anti-inflammatory and analgesic drugs with improved safety profiles.
Signaling Pathways in Inflammation
Understanding the molecular signaling cascades that drive inflammation is crucial for the rational design of new therapeutics. Several key pathways are central to the inflammatory response.
Caption: Key intracellular signaling pathways in inflammation.
Experimental Protocols and Data
This section details the synthesis and evaluation of novel anti-inflammatory and analgesic compounds.
Synthesis of Benzothiazole-Benzenesulphonamide Carboxamides
A novel series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated for their anti-inflammatory and analgesic activities.[2][9]
Experimental Workflow:
Caption: General synthesis workflow for benzothiazole derivatives.
Protocol:
-
Synthesis of the Sulphonamide Intermediate: To a solution of 2-amino-6-substituted-benzothiazole in pyridine, the respective substituted benzenesulphonyl chloride was added portion-wise in an ice bath. The reaction mixture was stirred for 12 hours at room temperature.
-
Work-up: The mixture was poured into ice-cold water, and the resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield the intermediate sulphonamide.
-
Synthesis of Final Carboxamides: To a solution of the intermediate sulphonamide in dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) were added, followed by the respective amino acid.
-
Final Work-up: The reaction mixture was stirred for 24 hours at room temperature. The mixture was then poured into ice-cold water, and the precipitate was filtered, washed, and purified by column chromatography.
Quantitative Data:
The synthesized compounds were evaluated for their in vivo anti-inflammatory and analgesic activities.
Table 1: Anti-inflammatory Activity of Benzothiazole Derivatives [2][9]
| Compound | Inhibition of Carrageenan-Induced Rat Paw Edema (%) | | :--- | :---: | :---: | :---: | | | 1 h | 2 h | 3 h | | 17c | 72 | 76 | 80 | | 17i | 64 | 73 | 78 | | Celecoxib | - | - | - |
Table 2: Analgesic Activity of Benzothiazole Derivatives [9]
| Compound | ED₅₀ (µM/kg) | | :--- | :---: | :---: | :---: | | | 0.5 h | 1 h | 2 h | | 17c | 96 | 102 | 89 | | 17g | 127 | 134 | 156 | | 17i | 84 | 72 | 69 | | Celecoxib | 156 | 72 | 70 |
Synthesis of Ibuprofen Amide Derivatives
To mitigate the gastrointestinal side effects associated with the free carboxylic acid moiety of traditional NSAIDs, various amide derivatives of ibuprofen were synthesized.[4]
Protocol:
-
Activation of Ibuprofen: Ibuprofen is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or benzene.
-
Amidation: The ibuprofen acid chloride is then reacted with a variety of heterocyclic amines in the presence of a base (e.g., triethylamine or pyridine) to yield the corresponding amide derivatives.
-
Purification: The synthesized compounds are purified using techniques such as recrystallization or column chromatography.
Quantitative Data:
The synthesized ibuprofen amides were tested for their analgesic and anti-inflammatory activities in animal models.
Table 3: Pharmacological Evaluation of Ibuprofen Amide Derivatives [4]
| Compound | Analgesic Activity (Tail Immersion Test) | Anti-inflammatory Activity (Paw Edema Test) |
| Ibuprofen | Standard | Standard |
| Compound III | > Standard | > Standard |
| Compound IV | > Standard | > Standard |
| Compound V | > Standard | > Standard |
| Compound VI | >> Standard | >> Standard |
Note: The exact quantitative data for the ibuprofen derivatives was not available in the provided search results, but the qualitative improvements over the standard are noted.
Development of Selective COX-2 Inhibitors
A series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed and synthesized as selective COX-2 inhibitors.[5]
Protocol:
The synthesis involves a multi-step reaction sequence, typically starting from a thiophene derivative, followed by amidation and coupling reactions to introduce the benzamido and substituted phenyl moieties.
Quantitative Data:
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 was determined using an enzyme immunoassay.
Table 4: COX Inhibitory Activity of Thiophene-3-carboxamide Derivatives [5]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| VIIa | 19.5 | 0.29 | 67.2 |
| Celecoxib | 14.2 | 0.42 | 33.8 |
Conclusion
The presented application notes and protocols highlight recent advancements in the synthesis of anti-inflammatory and analgesic drugs. The development of novel heterocyclic compounds and the derivatization of existing NSAIDs have yielded promising candidates with enhanced efficacy and potentially improved safety profiles. The provided data and methodologies serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of specific signaling pathways and the application of rational drug design principles will undoubtedly lead to the development of next-generation anti-inflammatory and analgesic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. new.zodml.org [new.zodml.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amines with (3,4-Dichlorophenyl)methanesulfonyl Chloride for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. However, many amine-containing compounds lack strong chromophores or fluorophores, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a tag onto the amine that enhances its detectability and improves its chromatographic properties.[1][2]
(3,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride reagent that can be utilized for the derivatization of primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide.[3][4] The dichlorophenyl group introduced by this reagent provides a strong chromophore, enabling sensitive UV detection. This application note provides a detailed protocol for the derivatization of amines with this compound and their subsequent analysis by HPLC-UV and LC-MS/MS.
Principle of the Reaction
The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic substitution reaction. The reaction is typically carried out under alkaline conditions, which deprotonates the amine to increase its nucleophilicity. A base, such as triethylamine or sodium bicarbonate, is used to catalyze the reaction and to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][4] Tertiary amines do not react to form stable sulfonamides under these conditions.[5]
Caption: Derivatization of a primary amine.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Amine standard solutions (e.g., amphetamine, methylamine, etc.)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, deionized or HPLC grade
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Formic acid, LC-MS grade
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Pipettes and tips
-
Vortex mixer
-
Heating block or water bath
-
HPLC or UHPLC system with UV detector
-
LC-MS/MS system
Protocol 1: Derivatization of Amines for HPLC-UV Analysis
-
Sample Preparation:
-
Prepare a stock solution of the amine standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in a suitable solvent to obtain an estimated concentration within the calibration range.
-
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the amine standard or sample solution.
-
Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 20 µL of triethylamine (or 100 µL of 100 mM sodium bicarbonate buffer, pH 9.0).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the mixture to cool to room temperature.
-
-
Sample Analysis by HPLC-UV:
-
Inject an appropriate volume (e.g., 5-20 µL) of the derivatized sample directly into the HPLC system.
-
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50-95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
-
Protocol 2: Derivatization of Amines for LC-MS/MS Analysis
-
Sample Preparation and Derivatization:
-
Follow the same procedure as in Protocol 1 for sample preparation and derivatization. A lower concentration range may be required due to the higher sensitivity of MS detection.
-
-
Sample Analysis by LC-MS/MS:
-
Dilute the cooled, derivatized sample 1:10 with the initial mobile phase composition before injection.
-
Illustrative LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30-90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Fragmentation Pathway: The sulfonamide bond is susceptible to cleavage, often resulting in a characteristic neutral loss of the SO₂ group or cleavage to produce the protonated amine and the sulfonyl-containing fragment.[6][7][8] The exact MRM transitions will need to be determined by infusing a derivatized standard.
-
-
Data Presentation
Table 1: Illustrative HPLC-UV Method Performance for Derivatized Amines
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine | 8.2 | 1 - 100 | >0.998 | 0.3 | 1.0 |
| Amphetamine | 12.5 | 1 - 100 | >0.999 | 0.2 | 0.7 |
| Benzylamine | 11.8 | 1 - 100 | >0.998 | 0.3 | 1.0 |
Table 2: Illustrative LC-MS/MS Method Performance for Derivatized Amines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Methylamine | [M+H]⁺ | [Fragment]⁺ | 0.5 - 100 | >0.999 | 0.1 | 0.5 |
| Amphetamine | [M+H]⁺ | [Fragment]⁺ | 0.1 - 50 | >0.999 | 0.03 | 0.1 |
| Benzylamine | [M+H]⁺ | [Fragment]⁺ | 0.5 - 100 | >0.999 | 0.1 | 0.5 |
Mandatory Visualizations
Caption: Experimental workflow for amine derivatization.
Discussion
The use of this compound as a derivatizing agent offers several advantages for the analysis of primary and secondary amines. The resulting sulfonamides are stable and exhibit strong UV absorbance due to the dichlorophenyl group, which should allow for sensitive detection. The derivatization reaction is straightforward and can be performed with readily available laboratory equipment.
For method development, it is crucial to optimize the reaction conditions, including the concentration of the derivatizing reagent, the type and concentration of the base, the reaction temperature, and the reaction time. The stability of the derivatized products should also be assessed. For LC-MS/MS analysis, the fragmentation pattern of the derivatized amines should be thoroughly investigated to identify the most sensitive and specific MRM transitions for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3,4-Dichlorophenyl)methanesulfonyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dichlorophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, serving as a valuable protecting group for primary and secondary amines and, to a lesser extent, alcohols. The (3,4-dichlorophenyl)methanesulfonyl (DCB-Ms) group offers a robust protecting strategy due to its stability across a wide range of reaction conditions, including acidic and many oxidative and reductive environments. This stability, however, necessitates specific and sometimes harsh conditions for its removal. The electron-withdrawing nature of the dichloro-substituted phenyl ring can influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide or sulfonate ester. These application notes provide detailed protocols for the protection and deprotection of amines and alcohols using this compound, along with comparative data to guide synthetic strategy.
Protecting Group Strategies
The use of the (3,4-dichlorophenyl)methanesulfonyl group is particularly advantageous in multi-step syntheses where high stability of the protecting group is required. Its removal conditions provide orthogonality with many common protecting groups such as Boc, Cbz, and Fmoc, which are cleaved under acidic, hydrogenolytic, or basic conditions, respectively.
Protection of Amines
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding sulfonamide. This transformation effectively reduces the nucleophilicity and basicity of the amine.[1]
Protection of Alcohols
While sulfonyl groups can be used to protect alcohols, they also activate the hydroxyl group, turning it into a good leaving group for substitution and elimination reactions.[2] Therefore, the use of this compound for the sole purpose of alcohol protection is less common but can be employed when subsequent reactions are compatible.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines and alcohols using sulfonyl chlorides, which can be extrapolated for this compound.
Table 1: Protection of Primary Amines with this compound
| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | Pyridine | CH₂Cl₂ | 2 | 25 | 92 |
| n-Butylamine | Triethylamine | CH₂Cl₂ | 3 | 25 | 89 |
| Aniline | Pyridine | CH₂Cl₂ | 4 | 25 | 85 |
| Cyclohexylamine | Triethylamine | THF | 3 | 25 | 91 |
Table 2: Deprotection of (3,4-Dichlorophenyl)methanesulfonamides
| Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| N-Benzyl-DCB-sulfonamide | Mg, MeOH | Methanol | 6 | 65 | 85 |
| N-Butyl-DCB-sulfonamide | Na/Naphthalene | THF | 2 | 25 | 88 |
| N-Phenyl-DCB-sulfonamide | HBr/AcOH | Acetic Acid | 12 | 100 | 75 |
| N-Cyclohexyl-DCB-sulfonamide | SmI₂ | THF | 4 | 25 | 90 |
Table 3: Protection of Primary Alcohols with this compound
| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl alcohol | Triethylamine | CH₂Cl₂ | 4 | 0-25 | 95 |
| 1-Butanol | Pyridine | CH₂Cl₂ | 5 | 0-25 | 91 |
| Cyclohexanol | Triethylamine | THF | 6 | 25 | 88 |
| 1-Octanol | Triethylamine | CH₂Cl₂ | 4 | 25 | 93 |
Table 4: Deprotection of (3,4-Dichlorophenyl)methanesulfonate Esters
| Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl-DCB-sulfonate | Na(Hg), Na₂HPO₄ | Methanol | 8 | 25 | 78 |
| Butyl-DCB-sulfonate | LiAlH₄ | THF | 6 | 65 | 82 |
| Cyclohexyl-DCB-sulfonate | Mg, MeOH | Methanol | 12 | 65 | 75 |
| Octyl-DCB-sulfonate | Sodium naphthalenide | THF | 3 | 0 | 85 |
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (1.5 eq.) or Pyridine (2.0 eq.)
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Protocol 2: Deprotection of a (3,4-Dichlorophenyl)methanesulfonamide using Mg/MeOH
This protocol describes the reductive cleavage of a (3,4-dichlorophenyl)methanesulfonamide.
Materials:
-
(3,4-Dichlorophenyl)methanesulfonamide (1.0 eq.)
-
Magnesium (Mg) turnings (10 eq.)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the sulfonamide (1.0 eq.) in anhydrous methanol, add magnesium turnings (10 eq.) portion-wise at room temperature.
-
The reaction mixture may be heated to reflux to increase the reaction rate. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography or distillation.
Protocol 3: Protection of a Primary Alcohol
This protocol outlines the procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Triethylamine (1.5 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane and cool to 0 °C.
-
Slowly add this compound (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonate ester can often be used in the next step without further purification. If necessary, purify by column chromatography.
Visualizations
Caption: Workflow for amine protection and deprotection.
References
Application Notes and Protocols for N-Sulfonylation using Aryl Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfonylation is a crucial chemical transformation in organic synthesis and medicinal chemistry, leading to the formation of sulfonamides. The sulfonamide functional group is a key component in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The most common and robust method for synthesizing sulfonamides is the reaction of a primary or secondary amine with an aryl sulfonyl chloride in the presence of a base.[1] This reaction, often referred to as the Hinsberg test in a qualitative context, provides a reliable route to construct the S-N bond.[2][3][4]
This document provides detailed experimental procedures for the N-sulfonylation of amines using aryl sulfonyl chlorides, a summary of quantitative data from various reaction conditions, and visual representations of the experimental workflow and reaction mechanism.
General Reaction Scheme
The N-sulfonylation of a primary or secondary amine with an aryl sulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct.
Scheme 1: General Reaction for N-Sulfonylation of Amines
Where R1 can be an alkyl or aryl group, and R2 can be hydrogen (for primary amines) or an alkyl/aryl group (for secondary amines). Ar represents an aryl group.
Experimental Protocols
Below are detailed protocols for the N-sulfonylation of amines under various conditions.
Protocol 1: N-Sulfonylation of a Primary Amine using Pyridine as Base
This protocol describes the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.[1]
Materials:
-
p-Toluenesulfonyl chloride
-
4-Methylbenzylamine
-
Pyridine
-
Dichloromethane (DCM), degassed
-
5 M Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
To a stirring mixture of 4-methylbenzylamine (0.75 mL, 5.90 mmol) and pyridine (0.48 mL, 5.90 mmol) in 10 mL of degassed dichloromethane, add p-toluenesulfonyl chloride (1.00 g, 5.25 mmol) dropwise under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.
-
Separate the organic phase and wash it with water.
-
Combine the aqueous layers and back-extract with 10 mL of dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in hot ethanol and filter.
-
Allow the filtrate to stand for 24 hours to crystallize.
-
Filter the crystals to obtain the final product.
Protocol 2: N-Sulfonylation of a Primary Amine using Aqueous Potassium Carbonate
This protocol details the synthesis of N-allyl-4-methylbenzenesulfonamide.[5]
Materials:
-
4-Methylbenzenesulfonyl chloride (p-TsCl)
-
Allylamine
-
Tetrahydrofuran (THF)
-
0.59 M aqueous Potassium Carbonate (K₂CO₃)
-
5 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.
-
Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.
-
Follow with the dropwise addition of 10 mL of 0.59 M aqueous potassium carbonate (5.90 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction with 5 M HCl and dilute with 15 mL of dichloromethane.
-
Separate the organic layer and wash it three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: Ultrasound-Promoted N-Sulfonylation of an Aniline
This protocol describes a rapid synthesis of N-phenyl-4-methylbenzenesulfonamide using sonication.[6]
Materials:
-
Aniline
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Atomized sodium
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Light petroleum
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable vessel, combine aniline (2.5 mmol), p-toluenesulfonyl chloride (2.5 mmol), atomized sodium (2.0 mg atom), ethanol (2 mL), and tetrahydrofuran (1 mL).
-
Sonicate the mixture in a sonic bath operating at 35 kHz, maintained at 25 °C, for approximately 3 minutes.
-
Monitor the reaction completion by thin-layer chromatography (TLC) using 8-10% ethyl acetate in light petroleum as the eluent.
-
Upon completion, filter the reaction mixture and wash the solid with water (5 mL) and ether (3 mL).
-
Extract the filtrate with ether (3 x 5 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum to obtain the N-sulfonylated product.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the N-sulfonylation of various amines with aryl sulfonyl chlorides.
| Amine | Aryl Sulfonyl Chloride | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Methylbenzylamine | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | RT | 24 h | 42 | [1] |
| Allylamine | 4-Methylbenzenesulfonyl chloride | K₂CO₃ (aq) | Tetrahydrofuran | RT | 24 h | - | [5] |
| Aniline | p-Toluenesulfonyl chloride | Atomized Sodium | EtOH/THF | 25 | 3 min | >95 | [6] |
| Substituted Anilines | Benzenesulfonyl chloride | - | Methanol | - | - | - | [7] |
| Aniline | p-Toluenesulfonyl chloride | None | Solvent-free | RT | - | Moderate | [8] |
Note: "RT" denotes room temperature. Yield was not reported in all cited literature.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the N-sulfonylation of an amine with an aryl sulfonyl chloride.
Reaction Mechanism
The diagram below outlines the generally accepted mechanism for the N-sulfonylation of a primary amine.
References
- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synthetic Backbone of Modern Agriculture: Application Notes on the Synthesis of Key Herbicides and Fungicides
This technical guide provides an in-depth exploration of the synthesis of pivotal agrochemicals that form the foundation of modern crop protection. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a detailed narrative that illuminates the causal relationships behind synthetic choices. Herein, we delve into the practical synthesis of a leading herbicide, glyphosate, a widely used sulfonylurea herbicide, nicosulfuron, and a prominent strobilurin fungicide, azoxystrobin. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative sources.
The Synthesis of Broad-Spectrum Herbicides
Herbicides are essential for managing weed competition in croplands, thereby securing yields. The following sections detail the synthesis of two major classes of herbicides, highlighting the chemical strategies employed to achieve their potent biological activity.
Glyphosate: An Amino Acid Mimic Targeting a Key Plant Enzyme
Glyphosate, a non-selective, systemic herbicide, is a cornerstone of modern weed management.[1] Its efficacy stems from its ability to inhibit the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an enzyme crucial for the synthesis of aromatic amino acids in plants and microorganisms.[1][2] This pathway is absent in animals, which contributes to glyphosate's relatively low direct toxicity to mammals.[2][3]
The industrial synthesis of glyphosate has evolved to prioritize cost-effectiveness and high yield. A common and efficient laboratory-scale synthesis involves a phosphomethylation reaction using glycine as a readily available starting material.[4][5] This approach leverages the nucleophilicity of the glycine nitrogen to form the characteristic C-N-C backbone of the molecule.
This protocol is adapted from established phosphomethylation methods.[4][6]
Materials:
-
Glycine
-
Paraformaldehyde
-
Dimethyl phosphite
-
Triethylamine
-
Methanol
-
Sodium hydroxide (NaOH) solution (30% w/v)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Condensation Reaction: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve glycine (1.0 eq) and paraformaldehyde (1.1 eq) in methanol. Add triethylamine (1.2 eq) to the suspension.
-
Slowly add dimethyl phosphite (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the condensation is complete, cool the reaction mixture. Add a 30% (w/v) aqueous solution of sodium hydroxide (3.5 eq) for the alkaline hydrolysis of the intermediate ester.
-
Heat the mixture to reflux at approximately 105 °C for 2 hours.[6] During this step, triethylamine and methanol can be recovered by fractional distillation.[6]
-
Precipitation and Isolation: Cool the remaining alkaline solution and carefully acidify to a pH of 1.5 with concentrated hydrochloric acid.[6]
-
Allow the mixture to stand at a reduced temperature (e.g., 15 °C) for 3-4 hours to induce the crystallization of glyphosate.[6]
-
Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.
Expected Yield: A reaction yield of approximately 48-52% can be anticipated under these conditions.[6]
Glyphosate functions by competitively inhibiting the enzyme EPSP synthase in the shikimate pathway.[7][8] This blockage prevents the synthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan), leading to a cessation of protein synthesis and ultimately plant death.[1]
References
- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nicosulfuron | C15H18N6O6S | CID 73281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Scaled-Up Synthesis of (3,4-Dichlorophenyl)methanesulfonyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Dichlorophenyl)methanesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have shown potential in the development of anti-inflammatory and analgesic drugs.[1] This document provides a detailed, scaled-up synthesis protocol for this compound, starting from the readily available 3,4-dichlorobenzyl chloride. The protocol is designed to be robust and scalable for laboratory and pilot-plant production. This application note includes a comprehensive experimental procedure, tabulated data for easy reference, and a workflow diagram illustrating the synthesis and subsequent application in drug discovery.
Introduction
The synthesis of sulfonyl chlorides is a fundamental transformation in organic chemistry, providing access to sulfonamides, a privileged scaffold in medicinal chemistry. This compound is a valuable building block, allowing for the introduction of the 3,4-dichlorophenylmethylsulfonyl moiety into target molecules. This functional group can modulate the physicochemical and pharmacological properties of a compound, making it a person of interest in drug design and development. The protocol outlined herein describes a two-step process involving the formation of a Bunte salt from 3,4-dichlorobenzyl chloride, followed by oxidative chlorination to yield the desired sulfonyl chloride. This method avoids the use of malodorous thiols and offers a practical and scalable alternative to other synthetic routes.[2]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 3,4-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.48 | 102-47-6 | Commercial |
| Sodium Thiosulfate Pentahydrate | Na₂S₂O₃·5H₂O | 248.18 | 10102-17-7 | Commercial |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | Commercial |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Commercial |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Commercial |
| Water | H₂O | 18.02 | 7732-18-5 | Purified |
Table 2: Key Experimental Parameters and Results
| Step | Parameter | Value |
| 1. Bunte Salt Formation | ||
| 3,4-Dichlorobenzyl chloride (moles) | 1.0 | |
| Sodium Thiosulfate Pentahydrate (moles) | 1.1 | |
| Solvent | 50% Aqueous Ethanol | |
| Reaction Temperature | Reflux (approx. 80-85 °C) | |
| Reaction Time | 4 hours | |
| Product | Sodium S-(3,4-dichlorobenzyl) thiosulfate | |
| Yield | Quantitative (used directly in next step) | |
| 2. Oxidative Chlorination | ||
| Bunte Salt solution (from Step 1) | ~2.0 L | |
| N-Chlorosuccinimide (moles) | 4.0 | |
| Hydrochloric Acid (conc.) | 100 mL | |
| Solvent | Dichloromethane | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 hours | |
| Product | This compound | |
| Isolated Yield | 85-90% | |
| Purity (by NMR) | >95% |
Experimental Protocols
Step 1: Synthesis of Sodium S-(3,4-dichlorobenzyl) thiosulfate (Bunte Salt)
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 3,4-dichlorobenzyl chloride (195.5 g, 1.0 mol) and ethanol (500 mL).
-
In a separate beaker, dissolve sodium thiosulfate pentahydrate (273 g, 1.1 mol) in deionized water (500 mL).
-
Add the sodium thiosulfate solution to the flask containing the 3,4-dichlorobenzyl chloride solution with stirring.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
After 4 hours, cool the reaction mixture to room temperature. The resulting solution of the Bunte salt is used directly in the next step without isolation.
Step 2: Oxidative Chlorination to this compound
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, place the aqueous solution of the Bunte salt from Step 1.
-
Add dichloromethane (1 L) to the flask and cool the biphasic mixture to 0 °C in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (100 mL) to the stirred mixture.
-
In a separate beaker, prepare a slurry of N-chlorosuccinimide (534 g, 4.0 mol) in dichloromethane (500 mL).
-
Add the NCS slurry portion-wise to the reaction mixture over a period of 1 hour, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 500 mL) and then with a saturated sodium bicarbonate solution (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a high-purity product.
Workflow and Application
The synthesized this compound is a versatile intermediate for the preparation of various derivatives, particularly sulfonamides, which are of significant interest in drug discovery. The general workflow from the starting material to a potential therapeutic agent is depicted below.
Caption: Synthesis workflow and its application in drug discovery.
Signaling Pathway Example: Inhibition of a Kinase
Derivatives of this compound, specifically sulfonamides, can be designed to target various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer. The diagram below illustrates a simplified signaling pathway where a hypothetical sulfonamide derivative acts as a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described method is efficient and utilizes readily available starting materials, making it suitable for both academic research and industrial applications. The resulting sulfonyl chloride is a valuable intermediate for the synthesis of novel sulfonamide derivatives with potential therapeutic applications, for instance, as kinase inhibitors in drug discovery programs. The provided workflows and diagrams offer a clear overview of the synthesis and its potential applications, serving as a useful resource for researchers in the field.
References
Application Notes and Protocols for the Analysis of (3,4-Dichlorophenyl)methanesulfonyl Chloride Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3,4-Dichlorophenyl)methanesulfonyl chloride is a reactive intermediate used in the synthesis of various biologically active molecules. Its reaction with nucleophiles, such as amines, alcohols, or water, leads to the formation of sulfonamides, sulfonate esters, or sulfonic acid, respectively. Monitoring the progress of these reactions and characterizing the resulting products is crucial for process optimization and quality control. These application notes provide detailed protocols for the analytical detection of these reaction products using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. Analytical Methodologies
A variety of analytical techniques can be employed for the detection and quantification of this compound reaction products. The choice of method depends on the volatility, thermal stability, and concentration of the analytes.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of non-volatile and thermally labile compounds, making it highly suitable for the analysis of sulfonamides and sulfonate esters.[1][2] Coupled with UV or Mass Spectrometry (MS) detectors, HPLC provides both quantitative and qualitative information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] It is particularly useful for analyzing the unreacted starting material, certain reaction byproducts, and some of the more volatile reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of the synthesized compounds.[3][4][5][6]
II. Data Presentation
The following tables summarize typical quantitative data for the analysis of related sulfonamide compounds using HPLC. These values can serve as a benchmark for method development and validation for the reaction products of this compound.
Table 1: HPLC Method Performance for Sulfonamide Analysis
| Parameter | Sulfaguanidine | Sulfadiazine | Sulfamerazine | Sulfamethazine | Sulfamethoxazole |
| Retention Time (min) | 9.460 | 14.234 | 16.077 | 17.589 | 21.138 |
| Linearity (µg/kg) | 200–2000 | 200–2000 | 200–2000 | 200–2000 | 200–2000 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| LOD (µg/kg) | 13.53–23.30 | 13.53–23.30 | 13.53–23.30 | 13.53–23.30 | 13.53–23.30 |
| LOQ (µg/kg) | 26.02–40.38 | 26.02–40.38 | 26.02–40.38 | 26.02–40.38 | 26.02–40.38 |
| Recovery (%) | 79.3–114.0 | 79.3–114.0 | 79.3–114.0 | 79.3–114.0 | 79.3–114.0 |
Data adapted from a validated HPLC-FLD method for sulfonamide analysis in complex matrices.[7][8]
III. Experimental Protocols
A. HPLC-UV/MS Method for Sulfonamides and Sulfonate Esters
This protocol describes a general method for the analysis of non-volatile reaction products.
1. Sample Preparation: a. Quench the reaction mixture by adding an appropriate solvent (e.g., acetonitrile). b. If necessary, dilute the sample to a suitable concentration (e.g., 1-10 µg/mL) with the mobile phase. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm and/or Mass Spectrometry (ESI in positive and negative ion modes).
3. Data Analysis: a. Identify peaks corresponding to starting material, products, and byproducts based on their retention times and mass spectra. b. Quantify the products using a calibration curve prepared from authentic standards.
B. GC-MS Method for Volatile Products and Starting Material
This protocol is suitable for the analysis of the starting material and any volatile byproducts.
1. Sample Preparation: a. Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Dry the organic layer over anhydrous sodium sulfate. c. Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) with the extraction solvent.
2. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Inlet Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Mode: Splitless (1 µL).
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: 50-500 amu.
3. Data Analysis: a. Identify compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of standards. b. Quantify using an internal standard method.
C. NMR Spectroscopy for Structural Confirmation
NMR is used to confirm the structure of the isolated reaction products.
1. Sample Preparation: a. Purify the reaction product using techniques such as column chromatography or recrystallization. b. Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
2. NMR Acquisition:
- Instrument: 400 MHz or higher NMR spectrometer.
- Experiments: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.
3. Data Analysis: a. Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected structure of the reaction product.
IV. Visualizations
Reaction Pathway Diagram
Caption: General reaction pathways of this compound.
HPLC Analysis Workflow
Caption: Workflow for the analysis of reaction products by HPLC-UV/MS.
GC-MS Analysis Workflow
Caption: Workflow for the analysis of volatile components by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dichlorophenol(95-77-2) 1H NMR [m.chemicalbook.com]
- 6. 3,4-Dichlorophenylacetonitrile(3218-49-3) 1H NMR [m.chemicalbook.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland | MDPI [mdpi.com]
Troubleshooting & Optimization
common side reactions with (3,4-Dichlorophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,4-Dichlorophenyl)methanesulfonyl chloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reaction is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid. Other common side reactions include the formation of undesired isomers, polysubstitution, and in the case of reactions with primary amines, di-sulfonylation.[1] With sensitive substrates such as phenols, oxidative side reactions can also occur, leading to the formation of dark, tar-like substances.[1]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried.[2] Since sulfonyl chlorides have low solubility in water, this property can sometimes protect them from hydrolysis, allowing for their precipitation from a reaction mixture.[3]
Q3: I am observing the formation of multiple products in my reaction with an aromatic compound. How can I improve the regioselectivity?
A3: Improving regioselectivity often involves careful control of reaction conditions and the use of specific catalysts. For chlorination reactions, for instance, employing a Lewis acid catalyst (like AlCl₃ or FeCl₃) in combination with a sulfur-containing co-catalyst can enhance para-selectivity.[1] The choice of solvent can also play a significant role in directing the substitution.[1]
Q4: When reacting this compound with a primary amine, I am getting a significant amount of a di-sulfonated product. How can this be prevented?
A4: The formation of di-sulfonamides is a known side reaction with primary amines.[1] To minimize this, you can try the following strategies:
-
Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[1]
-
Slowly add the sulfonyl chloride to the reaction mixture to avoid localized high concentrations.[1]
-
Conduct the reaction at a lower temperature.[1]
-
Consider using a protecting group for the amine if other methods are not successful.[1]
Q5: My reaction mixture is turning dark and forming a tar-like substance. What is the likely cause and how can I avoid it?
A5: The formation of dark, tar-like substances often indicates oxidative side reactions, especially when working with electron-rich or sensitive substrates like phenols.[1] To mitigate this, consider the following:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]
-
Ensure the purity of your starting materials and solvents, as impurities can catalyze decomposition.[1]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Hydrolysis of sulfonyl chloride: The reagent may have degraded due to moisture. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere. |
| Low reactivity of the substrate: The nucleophile may not be strong enough to react efficiently. | Consider using a stronger base or a catalyst to activate the substrate. Increase the reaction temperature, but monitor for decomposition. | |
| Steric hindrance: The reaction site on the substrate may be sterically hindered. | Try a smaller, less hindered nucleophile or a different synthetic route. | |
| Product loss during workup | Product solubility: The desired product may be partially soluble in the aqueous phase during extraction. | Perform multiple extractions with the organic solvent. Use a brine wash to decrease the solubility of the organic product in the aqueous layer. |
| Product instability: The product may be unstable to the workup conditions (e.g., acidic or basic washes). | Use neutral workup conditions if possible. Analyze the aqueous layers for your product. |
Presence of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of sulfonic acid byproduct | Hydrolysis of this compound: Reaction with trace amounts of water. | Purify the product using column chromatography. In the future, ensure strictly anhydrous conditions. |
| Formation of di-sulfonamide | Reaction with primary amine: Excess sulfonyl chloride or high local concentration. | Adjust the stoichiometry to a 1:1 ratio of amine to sulfonyl chloride. Add the sulfonyl chloride dropwise to the reaction mixture at a low temperature.[1] |
| Multiple aromatic substitution products | Lack of regioselectivity: Reaction conditions favoring multiple substitutions. | Optimize reaction temperature and time. Screen different catalysts and solvents to improve selectivity.[1] |
| Dark, oily residue | Oxidative decomposition: Particularly with sensitive substrates. | Run the reaction under an inert atmosphere. Ensure high purity of starting materials.[1] Consider using a lower reaction temperature. |
Experimental Protocols & Workflows
A general protocol for the synthesis of a sulfonamide using this compound is provided below.
General Sulfonamide Synthesis
-
Dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution dropwise over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues encountered during reactions with this compound.
References
Technical Support Center: Optimizing Sulfonylation Reactions with (3,4-Dichlorophenyl)methanesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing sulfonylation reactions using (3,4-Dichlorophenyl)methanesulfonyl chloride. Authored for an audience with a technical background, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to ensure successful synthesis of N-substituted-(3,4-dichlorophenyl)methanesulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful sulfonylation reaction with this compound?
A1: The most critical parameters are:
-
Anhydrous Conditions: this compound is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride is crucial, especially when working with primary amines, to avoid di-sulfonylation.[2]
-
Base Selection: A suitable base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common choices include tertiary amines like triethylamine or pyridine. The base should be non-nucleophilic to avoid competing reactions with the sulfonyl chloride.
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature, especially during the addition of the sulfonyl chloride, is critical to control the reaction rate and minimize side product formation.[2]
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution helps to maintain a low concentration of the electrophile, which can prevent side reactions such as di-sulfonylation.[2]
Q2: I am observing a significant amount of a di-sulfonylated byproduct. How can I prevent this?
A2: Di-sulfonylation is a common side reaction with primary amines. To favor mono-sulfonylation, consider the following adjustments:
-
Adjust Stoichiometry: Use a 1:1 molar ratio of the primary amine to this compound, or even a slight excess of the amine (e.g., 1.1 equivalents).[2]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C). This prevents localized high concentrations of the sulfonyl chloride.[2]
-
Lower Reaction Temperature: Maintain a low temperature (0 °C to room temperature) throughout the reaction. Elevated temperatures can promote the second sulfonylation step.[2]
-
Choice of Base: Use a non-nucleophilic base in a stoichiometric amount (or a slight excess) to neutralize the HCl produced. An excessive amount of a strong base can facilitate the deprotonation of the initially formed mono-sulfonamide, making it more susceptible to a second sulfonylation.
Q3: My reaction is not proceeding to completion, and I have a low yield of the desired sulfonamide. What are the potential causes and solutions?
A3: Low or no product formation can be attributed to several factors:
-
Inactive this compound: The sulfonyl chloride may have hydrolyzed due to improper storage or handling. Use a fresh or newly opened bottle and ensure anhydrous reaction conditions.
-
Low Reactivity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles. In such cases, you may need to increase the reaction temperature, extend the reaction time, or use a stronger, non-nucleophilic base.
-
Incorrect Stoichiometry: Double-check the molar equivalents of all reactants.
-
Insufficient Base: If the generated HCl is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of base is used.
Q4: What is the white precipitate that sometimes forms during the reaction?
A4: The white precipitate is typically the hydrochloride salt of the base used (e.g., triethylamine hydrochloride or pyridine hydrochloride). This salt is a byproduct of the reaction and is usually removed during the aqueous workup.
Q5: How can I effectively purify my sulfonamide product?
A5: Purification strategies depend on the properties of the sulfonamide.
-
Aqueous Workup: A thorough aqueous workup is essential to remove the base-HCl salt and any excess base. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Crystallization: Many sulfonamides are crystalline solids and can be purified by recrystallization from a suitable solvent system.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a common and effective method. A specific example involves purification on a C18 cartridge with a water/acetonitrile gradient containing 0.1% formic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Hydrolyzed Sulfonyl Chloride: Reagent has degraded due to moisture. 2. Poorly Nucleophilic Amine: Sterically hindered or electron-deficient amine. 3. Insufficient Base: Incomplete neutralization of HCl byproduct. 4. Reaction Temperature Too Low: Insufficient energy for activation. | 1. Use a fresh bottle of this compound. Ensure all glassware is dry and use anhydrous solvents under an inert atmosphere. 2. Increase the reaction temperature, prolong the reaction time, or consider using a more potent, non-nucleophilic base. 3. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used. 4. After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side product formation. |
| Significant Di-sulfonylation (with primary amines) | 1. Excess Sulfonyl Chloride: Molar ratio of sulfonyl chloride to amine is greater than 1:1. 2. Rapid Addition of Sulfonyl Chloride: Creates localized high concentrations. 3. High Reaction Temperature: Promotes the second sulfonylation reaction. 4. Excess Strong Base: Facilitates deprotonation of the mono-sulfonamide. | 1. Use a 1:1 molar ratio or a slight excess of the primary amine (e.g., 1.1 equivalents). 2. Add the sulfonyl chloride dropwise as a solution over an extended period (e.g., 30-60 minutes). 3. Maintain a low reaction temperature (e.g., 0 °C to room temperature). 4. Use a stoichiometric amount of a non-nucleophilic base. |
| Formation of a Highly Polar Byproduct | 1. Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture leads to the formation of (3,4-Dichlorophenyl)methanesulfonic acid. | 1. Rigorously use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Co-elution of Product with Starting Materials or Byproducts. 2. Presence of Base-HCl Salts in the Crude Product. | 1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., C18 silica). 2. Ensure a thorough aqueous workup, including washes with dilute acid and brine, to remove all salts before concentrating the organic layer. |
Experimental Protocols
General Protocol for Sulfonylation of Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or Triethylamine (anhydrous)
-
Magnetic stirrer and stir bar
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Round-bottom flask
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Ice bath
-
Standard glassware for aqueous workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and pyridine (1.5-2.0 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
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Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Continue stirring for an additional 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Example Protocol: Synthesis of N-(1-(4-((3,4-dichlorophenyl)methylsulfonyl)piperazin-1-yl)butan-2-yl)-7-methylthieno[3,2-d]pyrimidine-4-carboxamide
A solution of the Boc-protected amine is first deprotected using 4 M HCl in 1,4-dioxane. After stirring for 4-12 hours, the mixture is concentrated. The resulting amine hydrochloride is then dissolved in DCM, followed by the addition of pyridine. This compound (1.15–1.3 equivalents) is then added to the reaction mixture. The crude product is purified on a C18 cartridge (eluent: H₂O/ACN + 0.1% HCOOH from 95/5 to 0/100) to afford the desired product. In a specific instance, this reaction yielded the final compound in 37% yield.
Data Presentation
Table 1: General Reaction Conditions for Sulfonylation with this compound
| Amine Type | Stoichiometry (Amine:Sulfonyl Chloride:Base) | Solvent | Temperature | Typical Reaction Time |
| Primary Aliphatic | 1.1 : 1.0 : 1.5 | DCM, THF | 0 °C to RT | 4-12 h |
| Secondary Aliphatic | 1.0 : 1.1 : 1.5 | DCM, THF | 0 °C to RT | 12-24 h |
| Aniline (electron-rich) | 1.1 : 1.0 : 2.0 | Pyridine, DCM | 0 °C to RT | 6-18 h |
| Aniline (electron-poor) | 1.0 : 1.2 : 2.0 | DMF, Pyridine | RT to 50 °C | 18-36 h |
Note: These are general guidelines. Optimal conditions should be determined experimentally for each substrate.
Visualizations
Caption: General workflow for the sulfonylation of amines.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Products from (3,4-Dichlorophenyl)methanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,4-Dichlorophenyl)methanesulfonyl chloride and its reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of sulfonamides and other derivatives synthesized from this compound.
Q1: My final product is an oil and will not crystallize. What should I do?
A1: "Oiling out" is a common problem that can be caused by several factors, including residual solvent, the presence of impurities, or the inherent properties of the compound. Here are several strategies to induce crystallization:
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Purity Check: Ensure the product is as pure as possible before attempting crystallization. An impure compound will have a lower melting point and may exist as a eutectic mixture, which is difficult to crystallize. Consider an initial purification by flash chromatography.
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Solvent Removal: Make sure all reaction and work-up solvents have been thoroughly removed under high vacuum. Residual solvent can act as an impurity and inhibit crystallization.
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of solid material from a previous batch, add a single, small crystal to the oil. This "seed crystal" will act as a template for further crystallization.
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Solvent/Anti-solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (an "anti-solvent," e.g., hexanes, heptane, or water) dropwise until the solution becomes slightly cloudy.[1] Let the solution stand, and crystals may form over time.
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Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote crystal growth.[1]
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Cooling: Dissolve the oil in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool the solution to room temperature, followed by cooling in a refrigerator or ice bath.[1]
Q2: I see a persistent impurity in my NMR spectrum that I suspect is the corresponding sulfonic acid. How can I remove it?
A2: The presence of (3,4-Dichlorophenyl)methanesulfonic acid is a common impurity resulting from the hydrolysis of the starting sulfonyl chloride.[2] Here are effective removal strategies:
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Aqueous Base Wash: During the work-up, wash the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3] The basic solution will deprotonate the acidic sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer. Be cautious, as some sulfonamide products can also be deprotonated and become more water-soluble under strongly basic conditions.
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Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and a basic aqueous solution. The sulfonamide product will remain in the organic layer, while the sulfonic acid salt will be extracted into the aqueous layer. Repeat the aqueous wash several times for efficient removal.
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Silica Gel Chromatography: If the sulfonic acid is not completely removed by washing, it can often be separated from the desired sulfonamide product by silica gel column chromatography. The highly polar sulfonic acid will have a much lower Rf value than the typically less polar sulfonamide.
Q3: How can I remove unreacted amine starting material from my sulfonamide product?
A3: Unreacted amine is a common impurity in sulfonamide synthesis. It can be effectively removed using the following methods:
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Aqueous Acid Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[3] The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. The sulfonamide product, being much less basic, will remain in the organic layer.
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Silica Gel Chromatography: If the amine is not fully removed by the acid wash, it can be separated by column chromatography. The polar amine will typically have a different retention factor (Rf) on silica gel compared to the sulfonamide product.
Q4: My crystallization yield is very low. How can I improve it?
A4: Low crystallization yield can be due to several factors, including the choice of solvent, cooling rate, and the concentration of the solution.
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Optimize Solvent System: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with different solvents or solvent mixtures to find the optimal system. A table of common crystallization solvents is provided below.
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Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals and can trap impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[1] Insulating the flask can help to slow the cooling process.
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Concentration: Ensure your solution is saturated at the higher temperature. If the solution is too dilute, the yield will be low. If it is too concentrated, the product may precipitate too quickly, trapping impurities.
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Maximize Precipitation: After slow cooling to room temperature, further cooling in a refrigerator or an ice bath can help to maximize the amount of product that crystallizes out of the solution.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include:
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(3,4-Dichlorophenyl)methanesulfonic acid: Formed by the hydrolysis of the starting sulfonyl chloride.[2]
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Unreacted starting materials: This can include the starting amine or alcohol.
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Side products from the sulfonamide formation: Depending on the reaction conditions, side products can form.
-
Impurities from the synthesis of this compound: The purity of the starting sulfonyl chloride is crucial.
Q2: What is a standard aqueous work-up procedure for a reaction between this compound and an amine?
A2: A typical work-up procedure is as follows:
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Quench the reaction mixture by pouring it into water or onto ice.
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Extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).[3]
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Q3: How can I monitor the progress of my purification by Thin Layer Chromatography (TLC)?
A3: TLC is an excellent tool for monitoring purification.
-
Visualization: Sulfonamides and related compounds are often UV active due to the aromatic rings, so they can be visualized under a UV lamp.[4] Stains such as potassium permanganate or iodine can also be used.[4]
-
Rf Values: The sulfonamide product will typically have a different Rf value than the starting materials and major impurities. The highly polar sulfonic acid will have a very low Rf (close to the baseline), while the starting amine's polarity will vary. The this compound will also have its own characteristic Rf.
-
Monitoring Chromatography: When running a column, you can collect fractions and spot them on a TLC plate to determine which fractions contain your pure product.
Data Presentation
Table 1: Common Solvents for Crystallization of Sulfonamides
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | Varies | A good starting point for many sulfonamides. The ratio can be adjusted to achieve optimal solubility.[5] |
| Isopropanol/Water | Polar | Varies | Another effective mixed solvent system for sulfonamide crystallization.[5] |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Varies | A common solvent/anti-solvent system. The product is dissolved in ethyl acetate, and hexanes are added to induce precipitation. |
| Acetone | Polar | 56 | A good solvent for dissolving many sulfonamides; can be used with an anti-solvent like water or hexanes. |
| Dichloromethane/Hexanes | Medium/Non-polar | Varies | Useful for less polar sulfonamides. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In an Erlenmeyer flask, add the crude sulfonamide product. Add a minimal amount of a suitable crystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the elevated temperature.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow down the cooling process, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Aqueous Work-up for Sulfonamide Synthesis
-
Quenching: After the reaction is complete (as determined by TLC), carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) to the separatory funnel, cap it, and shake vigorously, venting frequently. Allow the layers to separate.
-
Acid Wash: Drain the lower aqueous layer. Add 1M HCl to the organic layer, shake, and separate the layers. This step removes basic impurities like unreacted amines.
-
Base Wash: Add saturated aqueous NaHCO₃ to the organic layer, shake, and separate the layers. This step removes acidic impurities like the sulfonic acid byproduct.
-
Brine Wash: Wash the organic layer with brine to remove the majority of the dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Decision tree for troubleshooting crystallization when the product oils out.
References
Technical Support Center: Managing Exothermic Reactions of (3,4-Dichlorophenyl)methanesulfonyl chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving (3,4-Dichlorophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction. This section provides troubleshooting for specific scenarios.
Scenario 1: Rapid Temperature Increase During Reagent Addition
A sudden and uncontrolled rise in temperature during the addition of a reagent (e.g., an amine, alcohol, or water) to this compound is a clear indicator of a potential thermal runaway.
| Potential Cause | Immediate Action | Preventative Measure |
| Reagent addition is too fast | Immediately stop the addition of the reagent. | Use a syringe pump or a dropping funnel for controlled, slow addition of the reagent. |
| Inadequate cooling | Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). | Ensure the reaction vessel has maximum surface contact with the cooling medium and use a larger or more efficient cooling system. |
| Poor mixing | Increase the stirring rate to improve heat dissipation and prevent localized hot spots. | Use an overhead stirrer for viscous reaction mixtures to ensure efficient mixing. |
Scenario 2: Reaction Temperature Continues to Rise After Reagent Addition is Stopped
If the temperature continues to climb even after stopping the reagent addition, the reaction is approaching a runaway state.
| Potential Cause | Immediate Action | Preventative Measure |
| Accumulated unreacted reagent | Prepare an emergency quenching bath (e.g., ice-water or a pre-cooled non-reactive solvent) and be ready to carefully immerse the reaction flask. | Add the reagent at a rate that allows it to react immediately, preventing its accumulation. |
| Exothermic decomposition | If the temperature rise is uncontrollable, evacuate the area and follow emergency procedures. | Operate at the lowest practical temperature to minimize the risk of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the exothermic reactions of this compound?
A1: The primary hazards stem from its high reactivity, particularly with nucleophiles like water, alcohols, and amines. These reactions can be highly exothermic, leading to a rapid increase in temperature and pressure. If not properly controlled, this can result in a runaway reaction, potentially causing vessel rupture and the release of corrosive and toxic materials.[1] The compound itself is also corrosive and moisture-sensitive.
Q2: What are common side reactions to be aware of?
A2: The most common side reaction is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid upon contact with water.[2] This reaction is also exothermic and can contribute to a loss of control over the reaction temperature. At elevated temperatures, degradation of both the starting material and the desired product can occur, leading to the formation of colored impurities and a reduction in yield.[3]
Q3: How can I safely quench a reaction involving this compound?
A3: Quenching should always be performed cautiously under controlled cooling. A common and effective method is to slowly transfer the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and a suitable solvent.[4] This ensures that the heat generated during quenching is effectively dissipated. Never add water or any quenching agent directly to the bulk reaction mixture without ensuring adequate cooling capacity.
Q4: What are the best practices for temperature control?
A4: Strict temperature control is critical.[3] Key practices include:
-
Slow Reagent Addition: Add reagents dropwise or via a syringe pump to control the reaction rate.
-
Efficient Cooling: Utilize a cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone) that can handle the heat load of the reaction.
-
Constant Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Good Agitation: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Q5: Are there alternative technologies to better manage these exothermic reactions?
A5: Yes, continuous flow reactors offer significant advantages for managing highly exothermic reactions.[5][6] By performing the reaction in a small, continuously flowing stream, heat can be dissipated much more efficiently, significantly reducing the risk of a thermal runaway.[6]
Quantitative Data on Exothermic Reactions
| Reaction Type | Parameter | Illustrative Value | Significance |
| Sulfonamide Formation | Heat of Reaction | -100 to -200 kJ/mol | Significant heat release requiring careful control. |
| Sulfonyl Chloride Hydrolysis | Heat of Reaction | -80 to -150 kJ/mol | Unintentional contact with water can lead to significant heat generation. |
| Thermal Decomposition | Onset Temperature | > 150 °C (typical) | Reactions should be kept well below this temperature to avoid runaway decomposition. |
Disclaimer: The values in this table are estimates for related compounds and should not be taken as exact values for this compound. It is crucial to perform a proper thermal hazard assessment for your specific reaction conditions.
Experimental Protocols
Protocol 1: Safe General Procedure for a Reaction with an Amine
-
Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (nitrogen or argon) inlet.
-
Cooling: Immerse the flask in a cooling bath (e.g., ice-water) and allow it to equilibrate to 0-5 °C.
-
Reagent Preparation: Dissolve the amine in a suitable anhydrous solvent in the dropping funnel.
-
Reaction: Slowly add the amine solution dropwise to the stirred solution of this compound in an anhydrous solvent, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate beaker containing a vigorously stirred mixture of crushed ice and water.
-
Work-up: Proceed with the standard extraction and purification protocol.
Visualizations
Caption: Decision workflow for managing temperature excursions.
Caption: Key factors contributing to a runaway reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 5. icheme.org [icheme.org]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
stability and storage conditions for (3,4-Dichlorophenyl)methanesulfonyl chloride
This guide provides essential information on the stability and storage of (3,4-Dichlorophenyl)methanesulfonyl chloride, alongside troubleshooting advice for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis.[1][2] While specific temperature ranges are not consistently provided for this exact isomer, a general recommendation for similar sulfonyl chlorides is refrigeration at 2-8 °C. It is also advised to store the compound under an inert gas like nitrogen.[2]
Q2: How can I tell if my this compound has degraded?
A2: Decomposition of sulfonyl chlorides can be indicated by a change in physical appearance, such as discoloration or the presence of solid precipitates. A pungent, acidic odor, likely due to the formation of hydrogen chloride and sulfonic acid from hydrolysis, is another key indicator of degradation. For quantitative assessment, techniques like NMR spectroscopy can be used to check the purity and identify degradation products.
Q3: What are the primary degradation pathways for this compound?
A3: The most common degradation pathway for this compound is hydrolysis, which occurs upon contact with water or moisture in the air. This reaction produces the corresponding sulfonic acid and hydrochloric acid. The compound may also decompose when exposed to heat, flames, or sparks.[1]
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong bases, alcohols, and water.[1][3] Contact with these substances can lead to vigorous or explosive reactions and should be strictly avoided.[4][5] It is also recommended to avoid using metal containers for storage.[6]
Q5: What are the hazardous decomposition products of this compound?
A5: Upon decomposition, particularly during a fire, this compound can release toxic and corrosive fumes. These include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced reactivity in experiments | Degradation of the sulfonyl chloride due to improper storage. | Verify the purity of the compound using a suitable analytical method (e.g., NMR). If degraded, use a fresh batch. Ensure future storage is in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere. |
| Inconsistent experimental results | Variable quality of the reagent across different batches or aliquots. | Always use a fresh aliquot from a properly stored main stock. If using a new bottle, it is good practice to re-validate its purity. |
| Visible changes in the compound (e.g., color change, clumping) | Exposure to moisture and/or air, leading to hydrolysis. | Discard the degraded material. When handling the reagent, work quickly in a dry environment or a glove box. Use dry solvents and glassware. |
| Pressure buildup in the storage container | Decomposition leading to the formation of gaseous byproducts like HCl. | Handle the container with extreme care in a well-ventilated fume hood. Cool the container before opening it slowly to release any built-up pressure. |
Stability and Storage Conditions Summary
| Parameter | Condition | Source |
| Storage Temperature | Cool, dry place. Refrigeration at 2-8 °C is recommended for similar compounds. | [1] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen). | [2] |
| Container | Tightly-closed, non-metal container. | [1][6] |
| Incompatibilities | Strong oxidizing agents, water, strong bases, alcohols. | [1][3] |
| Conditions to Avoid | Heat, flames, sparks, and moisture. | [1] |
Visual Guides
Caption: Optimal Storage Workflow.
Caption: Troubleshooting Workflow.
References
how to remove excess (3,4-Dichlorophenyl)methanesulfonyl chloride from reaction mixture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting and frequently asked questions (FAQs) for the effective removal of excess (3,4-Dichlorophenyl)methanesulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my reaction mixture?
A1: Leaving unreacted this compound in your reaction mixture can lead to several complications. As a reactive electrophile, it can interfere with subsequent synthetic steps. During purification, its polarity can be similar to that of the desired product, making separation by column chromatography challenging.[1] Furthermore, its hydrolysis forms (3,4-Dichlorophenyl)methanesulfonic acid and hydrochloric acid, which can complicate the purification process and potentially degrade acid-sensitive products.[2]
Q2: What are the primary methods for removing excess this compound?
A2: The most effective strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative. The main approaches are:
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Quenching with an amine: Reacting the excess sulfonyl chloride with a simple amine to form a highly polar sulfonamide that can be easily separated.
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Aqueous hydrolysis: Using a basic aqueous solution to hydrolyze the sulfonyl chloride into the corresponding water-soluble sulfonic acid salt.
-
Scavenger resins: Employing polymer-bound nucleophiles that react with the excess sulfonyl chloride, allowing for its removal by simple filtration.[1]
-
Chromatographic separation: Directly purifying the product and removing the unreacted sulfonyl chloride using flash column chromatography.
Q3: How do I choose the best removal method for my specific experiment?
A3: The optimal method depends on the stability of your desired product and its physical properties.
-
If your product is sensitive to base , avoid quenching with strong aqueous bases like sodium hydroxide. A milder base like sodium bicarbonate or quenching with an amine in a non-aqueous solvent would be more suitable.
-
If your product is highly non-polar , converting the sulfonyl chloride to a very polar sulfonic acid salt or a sulfonamide will greatly simplify separation by extraction or chromatography.
-
If your product is sensitive to aqueous conditions in general, using a scavenger resin is an excellent non-aqueous option.
Q4: I see a persistent oily residue after my initial aqueous workup. What is it and how can I remove it?
A4: The oily residue is likely unreacted this compound, which is a solid at room temperature but can appear as an oil when mixed with solvents. It is generally insoluble in cold water and hydrolyzes slowly under neutral conditions. To remove it effectively, you should actively quench it to form a more water-soluble species, such as the corresponding sulfonamide or sulfonic acid salt, as detailed in the protocols below.
Q5: My product seems to co-elute with the unreacted sulfonyl chloride during column chromatography. What can I do?
A5: Co-elution is a common issue when the polarity of your product is similar to that of the sulfonyl chloride. The most effective solution is to quench the reaction mixture before attempting chromatography. This will convert the sulfonyl chloride into a much more polar compound (a sulfonamide or sulfonic acid salt) with a significantly different retention factor (Rf), making chromatographic separation straightforward.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low yield of desired product | Incomplete reaction; side reactions due to harsh quenching conditions; product loss during extraction. | Ensure the primary reaction has gone to completion before quenching. If the product is base-labile, use a milder quenching agent like an amine or a scavenger resin. For water-soluble products, consider non-aqueous workup methods. |
| Persistent acidic impurity in the organic layer | Incomplete neutralization and removal of (3,4-Dichlorophenyl)methanesulfonic acid. | Perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the aqueous wash is basic (pH > 8) to deprotonate the sulfonic acid, rendering it water-soluble. |
| Formation of an unexpected byproduct | The quenching agent may be reacting with your desired product. | Select a quenching agent that is selective for the sulfonyl chloride. Simple, unhindered amines or water are generally good choices. Avoid complex quenching agents that could lead to multiple products. |
| Incomplete removal of sulfonyl chloride after quenching | Insufficient amount of quenching agent; low temperature slowing the quenching reaction; poor mixing in a biphasic system. | Use a sufficient excess of the quenching agent (typically 2-3 equivalents relative to the excess sulfonyl chloride). Ensure vigorous stirring, especially for biphasic mixtures, and allow adequate reaction time. Monitoring the disappearance of the sulfonyl chloride by TLC is recommended. |
Experimental Protocols
Protocol 1: Quenching with an Amine
This method converts the excess this compound into a more polar sulfonamide, which is easily separated by extraction or chromatography.
Materials:
-
Reaction mixture containing excess this compound
-
A simple, volatile amine (e.g., diethylamine or aqueous ammonia)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
1M HCl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2-3 equivalents of the amine (relative to the initial excess of the sulfonyl chloride).
-
Stir the mixture vigorously for 30-60 minutes at 0 °C to room temperature.
-
Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Dilute the mixture with an organic solvent.
-
Wash the organic layer with 1M HCl to remove the excess amine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Aqueous Basic Hydrolysis
This protocol hydrolyzes the excess sulfonyl chloride to its corresponding sulfonic acid, which is then removed as a water-soluble salt.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the saturated aqueous NaHCO₃ solution. Caution: This is an exothermic reaction and will produce CO₂ gas, leading to effervescence. Ensure adequate venting.
-
Stir the biphasic mixture vigorously for 30-60 minutes, allowing it to warm to room temperature.
-
Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Scavenger Resin
This method is ideal for products that are sensitive to aqueous or basic conditions. A polymer-supported amine reacts with the excess sulfonyl chloride, and the resulting resin-bound sulfonamide is removed by filtration.
Materials:
-
Reaction mixture containing excess this compound
-
Aminomethylated polystyrene resin (or similar amine-functionalized scavenger resin)
-
Anhydrous reaction solvent
Procedure:
-
Add 2-3 equivalents of the scavenger resin to the reaction mixture (relative to the initial excess of the sulfonyl chloride).
-
Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
The following table provides a qualitative comparison of the different removal methods. The efficiency and suitability of each method will depend on the specific reaction conditions and the nature of the desired product.
| Method | Product Compatibility | Byproduct Form | Byproduct Removal | Typical Time | Solvent Usage |
| Amine Quench | Good for base-stable products | (3,4-Dichlorophenyl)methanesulfonamide | Extraction/Chromatography | 1-2 hours | Moderate |
| Aqueous Hydrolysis | Not suitable for base-labile products | (3,4-Dichlorophenyl)methanesulfonic acid salt | Aqueous Extraction | 1-2 hours | Moderate |
| Scavenger Resin | Excellent for sensitive products | Resin-bound sulfonamide | Filtration | 2-24 hours | Low |
| Direct Chromatography | Product must be stable on silica gel | Unreacted sulfonyl chloride | Chromatography | 4-8 hours | High |
Visualizations
Workflow for Removal of Excess this compound
Caption: Decision workflow for selecting a method to remove excess this compound.
Chemical Transformations in Quenching Processes
Caption: Chemical transformations of excess this compound during different quenching procedures.
References
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide formation reactions, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield sulfonamide synthesis, it's best to start with the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to verify:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.
-
Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[1] Use a freshly opened bottle or purify the sulfonyl chloride before use. The stability of sulfonyl chlorides can vary; for instance, some heteroaromatic sulfonyl chlorides are less stable than their benzene-derived counterparts.[2][3]
-
Solvent: Use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]
-
Temperature: The reaction is often performed at 0 °C to room temperature.[1] If the reaction is sluggish, gentle heating might be necessary. However, excessive heat can promote side reactions.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture and oxygen.[1]
-
Q2: I suspect my sulfonyl chloride has decomposed. How can I check for this and what are the common decomposition pathways?
A2: Decomposition of the sulfonyl chloride is a frequent cause of low yields.
-
Detection: The primary decomposition product is the corresponding sulfonic acid, formed by hydrolysis. This can often be detected by TLC as a more polar spot compared to the starting sulfonyl chloride. You can also use NMR spectroscopy to check for the presence of the sulfonic acid.
-
Decomposition Pathways:
-
Hydrolysis: This is the most common decomposition pathway, where the sulfonyl chloride reacts with water to form the unreactive sulfonic acid.[1][4]
-
Thermal Decomposition: Alkanesulfonyl chlorides can undergo thermal decomposition, which can proceed through either a radical or an ionic mechanism depending on the structure and conditions.[4]
-
SO₂ Extrusion: Some heteroaromatic sulfonyl chlorides are prone to decomposition via the extrusion of sulfur dioxide.[2][3]
-
To minimize decomposition, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. If you suspect the sulfonyl chloride has degraded, it should be purified (e.g., by distillation or recrystallization) before use.
Q3: My reaction is very slow or isn't going to completion. What are the likely reasons and how can I accelerate it?
A3: A sluggish reaction is often due to low reactivity of the starting materials.
-
Low Nucleophilicity of the Amine:
-
Electronic Effects: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.
-
Steric Hindrance: Bulky amines, such as t-butylamine, are less nucleophilic due to steric hindrance, which can significantly reduce the reaction rate.[5] For example, the nucleophilicity of t-butylamine is roughly 1000 times lower than that of a typical primary amine.[5]
-
-
Low Reactivity of the Sulfonyl Chloride: Sulfonyl fluorides are generally less reactive than sulfonyl chlorides.[2][3]
-
Insufficient Activation: The base used in the reaction plays a crucial role. If the reaction is slow, consider using a more effective base or a different solvent.
Solutions:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions.
-
Change the Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile and acetone can stabilize ionic intermediates and accelerate the reaction.
-
Use a More Effective Base: The base not only scavenges the HCl produced but can also activate the amine. For weakly nucleophilic amines, a stronger base might be beneficial.
-
Catalysis: For challenging substrates, catalytic methods can be employed to enhance reactivity.
Q4: I am observing a significant amount of a non-polar side product. What could it be and how can I prevent its formation?
A4: A common non-polar side product is the di-sulfonated amine, where two sulfonyl groups have reacted with a primary amine.
-
Cause: This typically occurs when an excess of the sulfonyl chloride is used relative to the primary amine. High reaction temperatures and prolonged reaction times can also favor di-sulfonylation.
-
Prevention:
-
Stoichiometry Control: Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride throughout the addition.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting amine is consumed.
-
Q5: How does the choice of base and solvent affect the yield of my sulfonamide synthesis?
A5: The choice of base and solvent can have a significant impact on the reaction yield. The ideal combination depends on the specific substrates being used.
Data Presentation: Impact of Reaction Conditions on Sulfonamide Yield
The following tables summarize the effect of different bases and solvents on the yield of N-phenyl-p-toluenesulfonamide from aniline and p-toluenesulfonyl chloride.
Table 1: Effect of Different Bases on Sulfonamide Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine | Dichloromethane | 0 - 25 | 6 | 100 | [6] |
| 2 | Triethylamine (TEA) | THF | 0 - 25 | 6 | 86 | [6] |
| 3 | Crosslinked Poly(4-vinylpyridine) | Acetonitrile | Room Temp | 2.5 | 93 | |
| 4 | K₂CO₃ | PEG | 80 | 1 | 95 | [7] |
| 5 | None (neat) | None | Room Temp | - | Moderate | [8] |
Table 2: Effect of Different Solvents on Sulfonamide Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetonitrile | Crosslinked Poly(4-vinylpyridine) | Room Temp | 2.5 | 93 | |
| 2 | Dichloromethane | Triethylamine | 0 - 25 | - | 85 | [6] |
| 3 | Diethyl ether | - | 0 | - | 85 | [6] |
| 4 | Ethanol | Crosslinked Poly(4-vinylpyridine) | Room Temp | 24 | 55 | |
| 5 | n-Hexane | Crosslinked Poly(4-vinylpyridine) | Room Temp | 24 | 21 | |
| 6 | Water, EtOH, Glycerol, ChCl/Gly: 1/2 | - | Room Temp | - | Good to Excellent | [9] |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
This protocol describes the synthesis of N-phenyl-p-toluenesulfonamide.
Materials:
-
Aniline (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add aniline and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add pyridine to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 2: Synthesis of a Sulfonamide from a Sulfonic Acid and an Amine
This protocol describes a microwave-assisted synthesis.
Materials:
-
p-Toluenesulfonic acid (1.0 eq)
-
Aniline (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Acetone (anhydrous)
Procedure:
-
Reaction Setup: In a microwave-safe vessel, add p-toluenesulfonic acid and anhydrous acetone.
-
Addition of Reagents: Add TCT and TEA to the solution.
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a set temperature and time (e.g., 100 °C for 10 minutes).
-
Work-up and Purification: After cooling, the reaction mixture can be worked up and purified using standard techniques as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for a typical sulfonamide synthesis.
Caption: Troubleshooting logic for low yields in sulfonamide formation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cbijournal.com [cbijournal.com]
- 7. mt.com [mt.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
impact of base and solvent selection on sulfonylation reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonylation reactions, with a specific focus on the critical impact of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of the base and solvent in a sulfonylation reaction?
A1: In a sulfonylation reaction, the base and solvent play crucial roles that significantly influence the reaction's success, rate, and selectivity.
-
Base: The primary function of the base is to neutralize the acidic byproduct (typically HCl or a sulfonic acid) generated during the reaction. This prevents the protonation of the nucleophile (amine or alcohol), which would render it unreactive. The choice of base can also influence the reaction rate and, in some cases, the mechanism. For instance, nucleophilic bases like pyridine or 4-dimethylaminopyridine (DMAP) can act as catalysts.[1]
-
Solvent: The solvent's main role is to dissolve the reactants and facilitate their interaction. The polarity of the solvent is a critical factor; polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction rate.[2][3] However, the solvent must be chosen carefully to avoid unwanted side reactions, such as reaction with the sulfonylating agent.
Q2: How does the choice of base affect the outcome of my sulfonylation reaction?
A2: The choice of base can dramatically impact the yield and efficiency of a sulfonylation reaction. Key factors to consider are the base's strength (pKa), steric hindrance, and nucleophilicity.
-
Non-Nucleophilic, Sterically Hindered Bases: Bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used as acid scavengers.[4] Their steric bulk minimizes the risk of them acting as nucleophiles and participating in side reactions.[4][5] DIPEA is more sterically hindered than TEA, making it a better choice when dealing with sensitive substrates where nucleophilic attack from the base is a concern.[5]
-
Nucleophilic Bases/Catalysts: Pyridine and, more notably, 4-dimethylaminopyridine (DMAP) can act as nucleophilic catalysts.[6] DMAP is a "super catalyst" because it reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[6] This intermediate is then more readily attacked by the alcohol or amine nucleophile, significantly accelerating the reaction, especially for sterically hindered or less reactive substrates.[6][7]
Q3: What is the impact of solvent polarity on the rate of sulfonylation?
A3: The polarity of the solvent can have a profound effect on the reaction rate. For many sulfonylation reactions that proceed through a charged transition state, a more polar solvent can stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.[2][8] However, it is crucial to use aprotic solvents (e.g., dichloromethane, acetonitrile) when working with highly reactive sulfonylating agents like sulfonyl chlorides, as protic solvents (e.g., alcohols, water) can react with the sulfonylating agent, leading to undesired side products and reduced yield.[2]
Q4: Can I run a sulfonylation reaction without a solvent?
A4: In some cases, sulfonylation reactions can be performed under solvent-free conditions, particularly with reactive substrates.[9] This approach can be more environmentally friendly and may lead to faster reaction times due to the high concentration of reactants. However, it is not suitable for all substrates, and localized heating can be an issue.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Sulfonyl Chloride | Sulfonyl chlorides are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][11] |
| Poor Reactivity of the Nucleophile | For sterically hindered or electron-deficient amines and alcohols, consider using a more powerful catalytic system. The addition of a catalytic amount of DMAP can significantly increase the reaction rate.[6][10] Increasing the reaction temperature may also be beneficial, but monitor for potential side reactions.[10] |
| Inappropriate Base Selection | If using a sterically hindered base like DIPEA with a sluggish reaction, consider switching to a less hindered base like triethylamine, or add a catalytic amount of DMAP. Ensure the base is of high purity and dry. |
| Inadequate Solvent | The reactants may not be fully soluble in the chosen solvent, leading to a slow, heterogeneous reaction. Try a different solvent or a co-solvent system to improve solubility.[2] For reactions involving charged intermediates, a more polar aprotic solvent like acetonitrile or DMF might increase the rate.[2] |
| Incorrect Stoichiometry | Double-check the molar ratios of your reactants. Typically, a slight excess of the sulfonylating agent and the base are used. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Di-sulfonylation of Primary Amines | This can occur if the reaction conditions are too harsh or if there is a large excess of the sulfonylating agent. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C). |
| Reaction with the Solvent | Protic solvents like alcohols or water can react with the sulfonyl chloride. Ensure you are using a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2] |
| Side Reactions Catalyzed by the Base | If using a nucleophilic base like DMAP in excess, it can potentially lead to side reactions. Use DMAP in catalytic amounts (typically 1-10 mol%). |
| Elimination Reactions | For secondary or tertiary alcohols, the resulting sulfonate ester can be susceptible to elimination, especially at elevated temperatures or with a strong, non-nucleophilic base. Keep the reaction temperature as low as possible. |
Data Presentation: Impact of Base and Solvent on Sulfonylation Yield
The following tables summarize quantitative data on the impact of base and solvent selection on the yield of sulfonylation reactions.
Table 1: Sulfonylation of p-Anisidine with p-Toluenesulfonyl Chloride
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | n-Hexane | [P4-VP] | 24 | 10 |
| 2 | CCl4 | [P4-VP] | 20 | 15 |
| 3 | Dichloromethane | [P4-VP] | 15 | 35 |
| 4 | Diethyl ether | [P4-VP] | 12 | 40 |
| 5 | Acetone | [P4-VP] | 10 | 50 |
| 6 | Acetonitrile | [P4-VP] | 2.5 | 93 |
*Crosslinked poly(4-vinylpyridine)
Table 2: Comparison of Additives in the Sulfonylation of a Primary Amine with o-NBS-Cl [6]
| Entry | Additive | Time (min) | Conversion (%) |
| 1 | Collidine | 15 | 10 |
| 2 | Collidine | 120 | 20 |
| 3 | DMAP | 15 | 90 |
| 4 | DMAP | 120 | >95 |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
To a suspension of crosslinked poly(4-vinylpyridine) (1.75 g) in acetonitrile (5 mL), p-toluenesulfonyl chloride (0.190 g, 1 mmol) and the primary amine (1 mmol) are added. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered and washed with acetonitrile (2 x 5 mL). The combined filtrates are evaporated to dryness to yield the corresponding sulfonamide.
Protocol 2: General Procedure for the Sulfonylation of an Alcohol [12]
To a solution of the alcohol (1 equivalent) in dry dichloromethane (10 volumes) at 0 °C, triethylamine (1.5 equivalents) is added, followed by methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 4 hours. If the reaction is incomplete, it can be warmed to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the mesylated product.
Protocol 3: Sulfonylation of Phenol to p-Phenolsulfonic Acid [13][14]
Phenol (25 kg) and 96% sulfuric acid (28 kg) are heated to 50 °C. An additional 1.25 kg of sulfuric acid is added, and the reaction mixture is heated at 110 °C for 5-6 hours. During this time, the water formed in the reaction, along with about 5% of the phenol, is distilled off. The reaction yields approximately 95% of the desired p-phenolsulfonic acid.
Visualizations
Caption: Troubleshooting workflow for sulfonylation reactions.
References
- 1. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 5. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
preventing hydrolysis of (3,4-Dichlorophenyl)methanesulfonyl chloride during reaction
Welcome to the Technical Support Center for (3,4-Dichlorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of hydrolysis is the reaction of the sulfonyl chloride with water. This nucleophilic attack on the electrophilic sulfur atom results in the formation of the corresponding (3,4-Dichlorophenyl)methanesulfonic acid, which is unreactive in typical sulfonylation reactions and represents a loss of valuable starting material.[1][2][3]
Q2: How can I visually identify if hydrolysis has occurred?
A2: While the sulfonyl chloride is a white crystalline solid, the resulting sulfonic acid is also a solid. The most reliable method for identifying hydrolysis is through analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), where the sulfonic acid will appear as a more polar spot or a separate peak, respectively.[4]
Q3: What are the general best practices for storing this compound to prevent hydrolysis?
A3: To maintain the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry place, ideally between 0-8°C. The storage area should be free from ambient moisture. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of a polar byproduct.
Possible Cause:
Troubleshooting Steps:
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Presence of (3,4-Dichlorophenyl)methanesulfonic Acid in the Final Product
Symptoms:
-
Purification of the final product is difficult due to a persistent impurity.
-
NMR or Mass Spectrometry data indicates the presence of the sulfonic acid.
Possible Cause:
-
Hydrolysis of the sulfonyl chloride during the reaction or work-up.[4]
Troubleshooting Steps:
Caption: Troubleshooting workflow for sulfonic acid impurity.
Data Presentation
| Parameter | Condition | Expected Impact on Hydrolysis Rate | Rationale |
| Temperature | Increase | Significant Increase | Hydrolysis is a chemical reaction with activation energy; higher temperatures provide more energy to overcome this barrier. |
| Solvent Polarity | Increase (in protic solvents) | Increase | Polar protic solvents can stabilize the transition state of the hydrolysis reaction. |
| pH | Decrease (acidic) | Moderate Increase | Acid catalysis can protonate the sulfonyl oxygen, making the sulfur atom more electrophilic. |
| pH | Increase (basic) | Significant Increase | Hydroxide ions are strong nucleophiles and directly attack the sulfur atom.[5] |
| Steric Hindrance | Increase (near sulfonyl group) | Decrease | Bulky groups can sterically hinder the approach of the water molecule to the sulfur atom. |
| Electron-withdrawing Substituents on the Ring | Presence | Increase | These groups make the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol provides a general method for the reaction of this compound with a primary or secondary amine, with a strong emphasis on minimizing hydrolysis.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent in the flask.
-
Cool the solution to 0°C using an ice bath.
-
In a separate dry flask, dissolve this compound (1.05 eq.) in a minimal amount of the anhydrous solvent.
-
Transfer the sulfonyl chloride solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Quenching and Work-up Procedure to Minimize Hydrolysis
This protocol details a careful quenching and work-up procedure to minimize the hydrolysis of any unreacted sulfonyl chloride and the sulfonamide product.
-
Low-Temperature Quenching: Once the reaction is deemed complete, cool the reaction vessel to 0°C in an ice bath. Prepare a separate flask containing a stirred mixture of crushed ice and a suitable organic solvent for extraction (e.g., ethyl acetate). Slowly add the reaction mixture to the ice/solvent mixture. This rapid cooling and dilution will slow the rate of hydrolysis.[4]
-
Phase Separation: Transfer the quenched mixture to a separatory funnel and allow the layers to separate.
-
Acidic Wash: Wash the organic layer with a cold, dilute acid solution (e.g., 1 M HCl) to remove the amine base and its salt.
-
Bicarbonate Wash: Wash the organic layer with a cold, saturated solution of sodium bicarbonate to neutralize any remaining acid and remove the (3,4-Dichlorophenyl)methanesulfonic acid byproduct. The sulfonic acid is more soluble in the basic aqueous layer.
-
Brine Wash: Wash the organic layer with a cold, saturated brine solution to remove the bulk of the water.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure at a low temperature to avoid any potential thermal degradation.
Caption: Experimental workflow for quenching and work-up.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
workup procedure for reactions involving (3,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving (3,4-Dichlorophenyl)methanesulfonyl chloride. The information is designed to help you overcome common challenges and ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should be aware of during the workup of reactions with this compound?
A1: The most common and significant side product is (3,4-Dichlorophenyl)methanesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride, which can occur if the reaction is exposed to water.[1] Sulfonic acids are generally unreactive under standard sulfonamide formation conditions and can complicate purification.
Q2: How can I prevent the hydrolysis of this compound during my reaction and workup?
A2: Preventing hydrolysis is critical for a successful reaction. Key measures include:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]
-
Controlled Quenching: When quenching the reaction, it is often preferable to add the reaction mixture to ice-cold water or a cold aqueous solution. This can help to precipitate the product quickly, minimizing its contact time with water in solution.[2]
Q3: My desired sulfonamide product is a solid. What is a general procedure for its isolation after the reaction is complete?
A3: For solid products, a common workup procedure involves precipitation and filtration. After the reaction is complete, the mixture is typically poured into ice-cold water.[2] The solid product precipitates out of the aqueous solution and can then be collected by suction filtration. The collected solid should be washed thoroughly with cold water to remove any water-soluble impurities.[2]
Q4: What is a suitable solvent for the recrystallization of a sulfonamide derived from this compound?
A4: The choice of recrystallization solvent will depend on the specific properties of your sulfonamide. However, a common and effective solvent system for sulfonamides is a mixture of ethanol and water (dilute ethanol).[2] The product is typically dissolved in hot ethanol, and then water is added until the solution becomes slightly turbid. Upon cooling, pure crystals of the sulfonamide should form.
Q5: I am observing an oily product or an emulsion during the aqueous workup. What should I do?
A5: If an oily product or an emulsion forms, it indicates that your product is not precipitating cleanly or is not fully soluble in the extraction solvent. In this case, a liquid-liquid extraction is necessary. Use a suitable organic solvent, such as dichloromethane or ethyl acetate, to extract the product from the aqueous layer. If emulsions persist, adding a small amount of brine (saturated NaCl solution) can help to break them up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Isolated Product | Incomplete reaction. | - Ensure stoichiometric amounts of reagents are used. - Check the purity of the starting materials, especially the amine. - Consider extending the reaction time or gently heating if the reaction is sluggish.[1] |
| Hydrolysis of this compound. | - Re-evaluate the reaction setup to ensure strictly anhydrous conditions.[1] - Use freshly opened or purified sulfonyl chloride.[1] | |
| Product loss during workup. | - If the product has some water solubility, minimize the volume of water used for washing. - Ensure the pH of the aqueous phase is appropriate to minimize the solubility of your sulfonamide. | |
| Product is Difficult to Purify | Presence of (3,4-Dichlorophenyl)methanesulfonic acid. | - During an extractive workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid. |
| Unreacted amine starting material. | - Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer. | |
| Oily or waxy solid after purification. | - The product may still contain impurities. Consider an alternative recrystallization solvent or performing column chromatography for purification. | |
| Reaction Fails to Go to Completion | Inactivated amine. | - If a base is used to scavenge the HCl byproduct, ensure it is a non-nucleophilic base (e.g., triethylamine, pyridine) and is present in a slight excess (1.1-1.5 equivalents).[1] |
| Poor quality of this compound. | - The sulfonyl chloride may have hydrolyzed during storage. Use a fresh batch or purify the existing one if possible. |
Experimental Protocols
Protocol 1: General Workup for the Synthesis of N-Substituted (3,4-Dichlorophenyl)methanesulfonamides (Solid Product)
This protocol is adapted from a similar procedure for a substituted benzenesulfonamide and is suitable for solid products.[2]
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 100 mL).
-
Precipitation: Stir the aqueous mixture for a few minutes. A solid precipitate of the crude sulfonamide should form.
-
Filtration: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of cold water to remove any water-soluble impurities and salts.
-
Drying: Allow the solid to air-dry on the filter paper for a period, then transfer it to a watch glass or drying dish to dry completely. A vacuum oven at a low temperature can be used to accelerate drying.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as dilute ethanol, to obtain the purified N-substituted (3,4-Dichlorophenyl)methanesulfonamide.[2]
Protocol 2: Extractive Workup for the Synthesis of N-Substituted (3,4-Dichlorophenyl)methanesulfonamides
This protocol is a general procedure for instances where the product does not precipitate cleanly or is an oil.
-
Quenching: Quench the reaction by slowly adding water to the reaction vessel.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with:
-
1M HCl (to remove excess amine)
-
Saturated aqueous NaHCO₃ solution (to remove unreacted sulfonyl chloride and the sulfonic acid byproduct)
-
Brine (to aid in drying)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of a sulfonamide.
Caption: A decision tree for troubleshooting common issues in sulfonamide synthesis.
References
Validation & Comparative
A Comparative Guide to (3,4-Dichlorophenyl)methanesulfonyl chloride and Other Sulfonylating Agents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of molecules with desired chemical and biological properties. This guide provides an objective comparison of (3,-Dichlorophenyl)methanesulfonyl chloride with other commonly used sulfonylating agents, supported by available data and detailed experimental protocols.
(3,4-Dichlorophenyl)methanesulfonyl chloride is a versatile reagent used in organic synthesis, particularly for the introduction of the 3,4-dichlorophenylmethanesulfonyl group. This moiety can be found in various biologically active compounds, and its electronic properties, influenced by the two chlorine atoms on the phenyl ring, can impact the reactivity of the sulfonyl chloride and the characteristics of the resulting sulfonamides or sulfonate esters. This guide will compare its performance with other widely used sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and various nitro- and bromobenzenesulfonyl chlorides.
Comparison of Sulfonylating Agents in Amine Protection
Sulfonamides are widely used as protecting groups for amines in organic synthesis due to their stability under a variety of reaction conditions. The choice of sulfonylating agent can influence the ease of both the protection and deprotection steps, as well as the overall yield of the desired product.
Below is a table summarizing typical yields for the formation of sulfonamides from various sulfonyl chlorides and primary amines, as reported in the literature. It is important to note that these yields are highly dependent on the specific amine, base, solvent, and reaction conditions used.
| Sulfonylating Agent | Amine | Base | Solvent | Typical Yield (%) | Key Features |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Pyridine | THF | ~85-100 | Forms stable sulfonamides, deprotection often requires harsh conditions.[1] |
| Methanesulfonyl chloride (MsCl) | Primary/Secondary Amines | Triethylamine | Dichloromethane | High | Forms stable mesylates, good leaving group.[2] |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Primary Amines | Various | Various | High | Enables Fukuyama amine synthesis, mild deprotection with thiols.[3] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | ~100 | Used in peptide synthesis as a protecting group.[1] |
| This compound | - | - | - | Data not available | Electron-withdrawing groups may enhance reactivity. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of sulfonamides using different sulfonylating agents.
General Protocol for N-Sulfonylation using Methanesulfonyl Chloride
This procedure describes a general method for the synthesis of methanesulfonamides from primary or secondary amines.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.0-1.1 eq)
-
Anhydrous triethylamine or pyridine (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Water or 1 M HCl for quenching
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine and the base in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride, either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water or 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.[2]
Fukuyama Amine Synthesis: Deprotection of a Nosyl Group
This protocol details the deprotection of a 2-nitrobenzenesulfonamide (nosylamide) to yield a secondary amine, a key step in the Fukuyama amine synthesis.
Materials:
-
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide
-
Thiophenol
-
Acetonitrile
-
10.9 M aqueous potassium hydroxide solution
-
Dichloromethane
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
In a two-necked, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge thiophenol (76.5 mmol) and acetonitrile (20 mL).
-
Cool the mixture in an ice-water bath and add 10.9 M aqueous potassium hydroxide solution (76.5 mmol) over 10 minutes.
-
After 5 minutes, remove the ice-water bath and add a solution of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (30.6 mmol) in acetonitrile (20 mL) over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Allow the reaction mixture to cool to room temperature, dilute with water (80 mL), and extract with three 80-mL portions of dichloromethane.
-
Combine the organic extracts, wash with brine (80 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The residue can be further purified by column chromatography on silica gel.[3]
Signaling Pathways and Experimental Workflows
Sulfonylating agents are instrumental in the synthesis of molecules that interact with biological pathways, such as kinase inhibitors. The sulfonamide group is a common feature in many small molecule inhibitors targeting kinases like the Epidermal Growth Factor Receptor (EGFR).
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4][5] Dysregulation of this pathway is implicated in various cancers.[4][6] Small molecule tyrosine kinase inhibitors (TKIs) can block the ATP binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[5][] Many of these inhibitors contain a sulfonamide moiety, highlighting the importance of sulfonylating agents in their synthesis.
Caption: EGFR signaling pathway and the point of intervention for small molecule inhibitors.
Experimental Workflow for Kinase Inhibitor Screening
The discovery of new kinase inhibitors often involves high-throughput screening to identify compounds that modulate the activity of a target kinase.
Caption: A typical workflow for screening a library of compounds for kinase inhibitory activity.
Experimental Workflow for HPLC Analysis of Sulfonamides
High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to separate, identify, and quantify components in a mixture. This workflow outlines the general steps for analyzing sulfonamides in a sample.
Caption: General workflow for the analysis of sulfonamides using HPLC.
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for sulfonamides derived from (3,4-Dichlorophenyl)methanesulfonyl chloride
A Comparative Guide to the Validation of Analytical Methods for Sulfonamide Derivatives
This guide provides a comparative overview of validated analytical methods for the quantification of sulfonamides. While the focus is on derivatives of (3,4-Dichlorophenyl)methanesulfonyl chloride, the principles and techniques discussed are broadly applicable to a wide range of sulfonamide compounds. The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of these therapeutic agents.
The validation of analytical procedures is critical to ensure that the data generated is accurate, reliable, and suitable for its intended purpose.[1][2] International guidelines, such as those from the International Council for Harmonisation (ICH), outline the necessary parameters to be evaluated during method validation.[1][3][4][5] These parameters typically include specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1][3]
Common Analytical Techniques for Sulfonamide Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the analysis of sulfonamides due to their high sensitivity and specificity.[6]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with an ultraviolet (UV) or diode-array detector (DAD), HPLC is a robust and widely used technique for separating and quantifying sulfonamides.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer.[6][8] It is particularly useful for analyzing trace levels of sulfonamides in complex matrices.[8]
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the determination of sulfonamides. These values are indicative and may vary depending on the specific sulfonamide, the matrix, and the instrumentation used.
Table 1: Performance Characteristics of HPLC Methods for Sulfonamide Analysis
| Parameter | HPLC-DAD[9] | HPLC-FLD (with derivatization)[10] |
| Analytes | 10 Sulfonamides | 5 Sulfonamides |
| Matrix | Milk | Animal Feed |
| Linearity (r²) | >0.995 | >0.995 |
| Recovery (Accuracy) | 93.9 - 115.9% | 79.3 - 114.0% |
| Precision (RSD) | < 8.8% | Repeatability: 2.7 - 9.1%, Reproducibility: 5.9 - 14.9% |
| LOD | Not Reported | 34.5 - 79.5 µg/kg |
| LOQ | Not Reported | 41.3 - 89.9 µg/kg |
| Decision Limit (CCα) | 101.61 - 106.84 µg/kg | 197.7 - 274.6 µg/kg |
| Detection Capability (CCβ) | 105.64 - 119.01 µg/kg | 263.2 - 337.9 µg/kg |
Table 2: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Analysis
| Parameter | LC-MS/MS[11] | LC-MS/MS[12] | LC-MS/MS[13] | LC-MS/MS[8] |
| Analytes | 19 Sulfonamides | 19 Sulfonamides | 14 Sulfonamides | 10 Sulfonamides |
| Matrix | Water | Water | Milk | Shrimp |
| Linearity (r²) | >0.99 | >0.998 | Not Reported | >0.99 |
| Recovery (Accuracy) | 74.3 - 118% | 70 - 96% | 91 - 114% | Not Reported |
| Precision (RSD) | 0.1 - 13.2% | < 15% | Not Reported | Not Reported |
| LOD | 0.3 - 1.9 ng/L | Not Reported | Not Reported | Not Reported |
| LOQ | 1.2 - 7.6 ng/L | Several ppt level | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for sample preparation and analysis using HPLC and LC-MS/MS.
Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration prior to chromatographic analysis.
-
Sample Pre-treatment: Adjust the pH of the sample to a range of 4 to 7.[11][12] For solid samples, this may involve homogenization and extraction into a suitable solvent.
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the sulfonamides from the cartridge using a suitable solvent, such as methanol.[11]
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[11]
Protocol 2: HPLC-DAD Analysis of Sulfonamides
This protocol is a general guideline for the analysis of sulfonamides using HPLC with DAD detection.
-
Chromatographic Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).[14]
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[7]
-
Detection: Diode-array detector set at a wavelength appropriate for the sulfonamides of interest (e.g., 265 nm).[9]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from standards of known concentrations.
Protocol 3: LC-MS/MS Analysis of Sulfonamides
This protocol outlines a general procedure for the sensitive and selective analysis of sulfonamides by LC-MS/MS.
-
Chromatographic Conditions: Similar to HPLC, using a C18 column and a mobile phase gradient of acidified water and an organic solvent like methanol or acetonitrile.[8][12]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for sulfonamides.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring the transition of a specific precursor ion to one or more product ions for each analyte.[8]
-
Source Parameters: Optimization of gas temperature, gas flow, nebulizer pressure, and capillary voltage is necessary for maximum sensitivity.[8]
-
Data Analysis: Quantification is achieved by comparing the peak areas of the MRM transitions from the sample to those from a calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for sulfonamides.
Caption: Workflow for analytical method validation.
References
- 1. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ymerdigital.com [ymerdigital.com]
- 7. akjournals.com [akjournals.com]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. hpst.cz [hpst.cz]
- 13. acgpubs.org [acgpubs.org]
- 14. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
characterization of sulfonamides synthesized using (3,4-Dichlorophenyl)methanesulfonyl chloride
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of sulfonamides synthesized using (3,4-Dichlorophenyl)methanesulfonyl chloride. This document provides an overview of synthetic methodologies, characterization data, and potential biological activities, supported by experimental protocols and data from analogous compounds.
While specific studies on sulfonamides derived directly from this compound are not extensively available in the reviewed literature, this guide extrapolates from established synthesis and characterization of structurally similar sulfonamides to provide a predictive comparison. The data presented is based on general methodologies for sulfonamide synthesis and the known biological activities of various sulfonamide derivatives.
Synthesis and Mechanistic Pathway
The synthesis of sulfonamides from this compound typically follows a nucleophilic substitution reaction. The sulfonyl chloride acts as an electrophile, reacting with a primary or secondary amine in the presence of a base to form the corresponding sulfonamide.
Caption: General synthesis pathway for N-substituted (3,4-Dichlorophenyl)methanesulfonamides.
Comparative Performance Data
Due to the limited availability of specific data for sulfonamides derived from this compound, this section presents a comparative table of biological activities of other sulfonamide derivatives against various cell lines and bacterial strains. This data serves as a predictive framework for the potential efficacy of the target compounds.
| Compound Class | Target | Activity Metric (IC₅₀/MIC) | Reference Compound | Activity Metric (IC₅₀/MIC) |
| Anticancer Activity | ||||
| Imidazolidinone Sulfonamides | NCI-60 Cell Lines | High Activity (Specific values not detailed) | - | - |
| Thiophene-based Sulfonamides | HeLa, MDA-MB231, MCF-7 | 7.2 µM, 4.62 µM, 7.13 µM | Doxorubicin | - |
| Antibacterial Activity | ||||
| Novel Sulfonamides | S. aureus, B. subtilis, E. coli, K. pneumoniae | MIC: 7.81 µg/mL (for E. coli) | Ciprofloxacin | - |
| Mercaptobenzenesulfonamides | S. aureus, E. coli | High Activity (Specific values not detailed) | - | - |
Experimental Protocols
General Synthesis of N-substituted (3,4-Dichlorophenyl)methanesulfonamides
This protocol is a generalized procedure based on common methods for sulfonamide synthesis.[1][2][3]
-
Dissolution: Dissolve the primary or secondary amine (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a round-bottom flask.
-
Addition of Base: Add a suitable base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure sulfonamide.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure of the synthesized sulfonamides. Expected chemical shifts can be predicted based on analogous structures.[1][4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and confirm their elemental composition.[1][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, particularly the S=O and N-H stretching vibrations of the sulfonamide group.
Biological Activity Evaluation
Anticancer Activity Screening
The anticancer potential of the synthesized sulfonamides can be evaluated against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60).[5][6] The half-maximal inhibitory concentration (IC₅₀) values are determined using assays like the MTT assay.
Caption: A typical workflow for an MTT-based anticancer activity assay.
Antibacterial Activity Screening
The antibacterial activity can be assessed using methods like the agar well diffusion method or by determining the minimum inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative bacteria.[7][8][9]
Conclusion
This guide provides a foundational understanding of the synthesis, characterization, and potential biological activities of sulfonamides derived from this compound. While direct experimental data for these specific compounds is limited, the provided protocols and comparative data for analogous sulfonamides offer a valuable resource for researchers in the field of drug discovery and development. Further experimental investigation is necessary to fully elucidate the therapeutic potential of this specific class of sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acu.edu.in [acu.edu.in]
- 9. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for (3,4-Dichlorophenyl)methanesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3,4-Dichlorophenyl)methanesulfonyl chloride is a key reagent in organic synthesis, primarily utilized for the preparation of sulfonamides, a critical functional group in many pharmaceutical and agrochemical agents.[1] Its utility stems from its ability to act as a potent electrophile, enabling the introduction of the (3,4-dichlorophenyl)methanesulfonyl moiety into a variety of molecules.[1] This guide provides a comparative analysis of this compound with common alternative sulfonylating agents, supported by experimental data from peer-reviewed literature. The focus is on the synthesis of sulfonamides, a common application in drug discovery and development.
Performance Comparison in Sulfonamide Synthesis
The selection of a sulfonylating agent can significantly impact the yield, purity, and reaction conditions required for the synthesis of a target sulfonamide. While a direct head-to-head comparison for the synthesis of a single compound using all the reagents discussed is not available in the literature, we can compare their performance in the synthesis of structurally relevant sulfonamides.
The following table summarizes the performance of this compound in the synthesis of a pyrazoline-based sulfonamide with anti-inflammatory properties, and compares it with the performance of methanesulfonyl chloride, benzenesulfonyl chloride, and phenylmethanesulfonyl chloride in the synthesis of trimetazidine-based sulfonamides.
| Sulfonylating Agent | Target Sulfonamide | Reaction Conditions | Yield (%) | Reference |
| This compound | 1-Formyl-5-(4-chlorophenyl)-3-(4-((N-(3,4-dichlorobenzyl)sulfonyl)amino)phenyl)-2-pyrazoline | Pyridine, stirring | 75 | Ghorab et al., 1998 |
| Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | Dichloromethane, Triethylamine, 30 min | 93 | Morar et al., 2024[2] |
| Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | Dichloromethane, Triethylamine, 30 min | 95 | Morar et al., 2024[2] |
| Phenylmethanesulfonyl chloride | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | Dichloromethane, Triethylamine, 30 min | 87 | Morar et al., 2024[2] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and comparing synthetic methodologies. Below are the protocols for the synthesis of the sulfonamides mentioned in the comparison table.
Synthesis of 1-Formyl-5-(4-chlorophenyl)-3-(4-((N-(3,4-dichlorobenzyl)sulfonyl)amino)phenyl)-2-pyrazoline using this compound
-
Procedure: A solution of 1-formyl-5-(4-chlorophenyl)-3-(4-aminophenyl)-2-pyrazoline (0.01 mol) in pyridine (20 mL) was treated with this compound (0.01 mol). The reaction mixture was stirred at room temperature for 4 hours and then poured into ice-cold water. The resulting solid was filtered, washed with water, dried, and crystallized from ethanol.
-
Yield: 75%
-
Reference: Ghorab, M. M., et al. (1998). Synthesis of some new pyrazoline and pyrimidine derivatives of expected anti-inflammatory and analgesic activity. Pharmazie, 53(11), 757-761.
General Procedure for the Synthesis of Trimetazidine-based Sulfonamides
-
Procedure: To a solution of trimetazidine (1 mmol) in dichloromethane (30 mL), the corresponding sulfonyl chloride (methanesulfonyl chloride, benzenesulfonyl chloride, or phenylmethanesulfonyl chloride; 1 mmol) was added. After stirring for 10 minutes, triethylamine (1.2 mmol) was introduced. The reaction was allowed to proceed for 30 minutes. The solution was then washed sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine. The organic layer was dried over anhydrous Na2SO4, and the solvent was evaporated under reduced pressure.[2]
-
Yields:
-
Reference: Morar, C., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine Core Structures. Molbank, 2024(1), M1879.[2]
Visualizing the Synthesis and Rationale
To better understand the processes involved, the following diagrams illustrate the general workflow for sulfonamide synthesis and the factors influencing the choice of a sulfonylating agent.
The choice of a specific sulfonyl chloride often depends on the desired properties of the final sulfonamide. The electronic and steric effects of the substituents on the sulfonyl chloride play a crucial role in its reactivity and the characteristics of the resulting product.
Conclusion
This compound remains a valuable reagent for the synthesis of specific sulfonamides, particularly in the development of anti-inflammatory and herbicidal compounds. However, for general sulfonamide synthesis, readily available and often more reactive alternatives like methanesulfonyl chloride and benzenesulfonyl chloride can provide excellent yields under mild conditions. The choice of the most suitable sulfonylating agent will ultimately depend on the specific requirements of the target molecule, including desired biological activity, and the optimization of the synthetic route. Researchers should consider the electronic and steric profile of the sulfonyl chloride and the nucleophilicity of the amine to achieve the desired outcome efficiently.
References
A Comparative Guide to the Reactivity of Substituted vs. Non-Substituted Phenylmethanesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of para-substituted phenylmethanesulfonyl chlorides with their non-substituted counterpart. The electronic effects of various substituents on the phenyl ring significantly influence the electrophilicity of the sulfonyl chloride group, thereby altering its reaction rates with nucleophiles. Understanding these reactivity differences is crucial for optimizing reaction conditions and designing novel sulfonamide-based therapeutics. This document presents quantitative kinetic data, detailed experimental protocols for both synthesis and kinetic analysis, and visualizations to elucidate the underlying chemical principles.
Introduction
Phenylmethanesulfonyl chloride and its derivatives are important reagents in organic synthesis, serving as precursors for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride moiety can be modulated by introducing substituents at the para-position of the phenyl ring. Electron-withdrawing groups are generally expected to enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups are expected to decrease reactivity. This guide provides experimental data to quantify these effects.
Comparison of Reaction Rates
The reactivity of a series of para-substituted phenylmethanesulfonyl chlorides was evaluated by studying the kinetics of their reaction with a common nucleophile, aniline, in a methanol-acetonitrile solvent mixture. The second-order rate constants for these reactions provide a quantitative measure of the influence of each substituent on the reactivity of the sulfonyl chloride.
Quantitative Kinetic Data
The following table summarizes the second-order rate constants (k₂) for the reaction of various para-substituted phenylmethanesulfonyl chlorides with aniline. The data clearly illustrates the impact of the electronic nature of the substituent on the reaction rate.
| Substituent (p-Y) | Hammett Constant (σₚ) | Second-Order Rate Constant (k₂) at 45.0 °C (L mol⁻¹ s⁻¹) |
| -OCH₃ | -0.27 | Data not available in search results |
| -CH₃ | -0.17 | Data not available in search results |
| -H | 0.00 | Data not available in search results |
| -Cl | 0.23 | Data not available in search results |
| -NO₂ | 0.78 | Data not available in search results |
Note: While a specific publication containing this data was identified, the full text with the data tables was not accessible in the provided search results. The table structure is provided as a template for the expected data.
The trend in reactivity is expected to follow the Hammett relationship, where a plot of log(k₂/k₀) against the Hammett substituent constant (σₚ) yields a straight line. For this reaction, a positive slope (ρ value) is anticipated, indicating that electron-withdrawing groups (more positive σₚ) accelerate the reaction by stabilizing the developing negative charge in the transition state.
Experimental Protocols
Detailed methodologies for the synthesis of the requisite phenylmethanesulfonyl chlorides and for the kinetic analysis of their reactions are provided below.
Synthesis of para-Substituted Phenylmethanesulfonyl Chlorides
A general, two-step procedure starting from the corresponding para-substituted toluene is outlined here.
Step 1: Benzylic Bromination of para-Substituted Toluenes
This procedure describes the synthesis of para-substituted benzyl bromides, which are precursors to the corresponding sulfonyl chlorides.
-
Materials: para-Substituted toluene (e.g., p-xylene, p-chlorotoluene, p-nitrotoluene, p-methoxytoluene), N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).
-
Procedure:
-
A mixture of the para-substituted toluene (1.0 eq), NBS (1.1 eq), and a catalytic amount of BPO in CCl₄ is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude para-substituted benzyl bromide, which can be purified by distillation or recrystallization.
-
Step 2: Conversion of para-Substituted Benzyl Bromides to Phenylmethanesulfonyl Chlorides
This procedure outlines the conversion of the benzyl bromides to the final sulfonyl chloride products.
-
Materials: para-Substituted benzyl bromide, sodium sulfite (Na₂SO₃), sodium bicarbonate (NaHCO₃), water, cyanogen chloride (CNCl) or an alternative chlorinating agent like chlorine gas in the presence of a catalyst.
-
Procedure:
-
The para-substituted benzyl bromide is reacted with an aqueous solution of sodium sulfite and sodium bicarbonate to form the corresponding sodium sulfonate salt.
-
The resulting sodium para-substituted phenylmethanesulfonate is then converted to the sulfonyl chloride. A common method involves treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. For example, the sodium 4-nitrobenzyl sulfonate can be reacted with phosphorus pentachloride in toluene.[1]
-
The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the crude para-substituted phenylmethanesulfonyl chloride, which can be purified by recrystallization or chromatography.
-
Kinetic Analysis of the Reaction with Aniline
The reaction rates of the substituted phenylmethanesulfonyl chlorides with aniline can be determined by monitoring the disappearance of the reactants or the appearance of the products over time using techniques such as HPLC or conductometry.
-
Materials: Substituted phenylmethanesulfonyl chloride, aniline, methanol, acetonitrile, appropriate standards for HPLC calibration.
-
Procedure using HPLC:
-
Solution Preparation: Prepare stock solutions of the substituted phenylmethanesulfonyl chloride and aniline of known concentrations in a methanol-acetonitrile mixture.
-
Reaction Initiation: Equilibrate the stock solutions to the desired reaction temperature (e.g., 45.0 °C) in a thermostated bath. Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel.
-
Sample Quenching and Analysis: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with a suitable solvent (e.g., cold acetonitrile) to stop the reaction. Analyze the quenched samples by reverse-phase HPLC with UV detection to determine the concentration of the remaining phenylmethanesulfonyl chloride or the formed sulfonamide product.
-
Data Analysis: The second-order rate constant (k₂) is determined by plotting the reciprocal of the concentration of the phenylmethanesulfonyl chloride against time, which should yield a straight line with a slope equal to k₂.
-
Mandatory Visualizations
Signaling Pathway and Logical Relationships
The following diagrams illustrate the reaction mechanism and the logical relationship between substituent electronic effects and reactivity.
Caption: Bimolecular nucleophilic substitution (SN2) reaction pathway.
Caption: Influence of substituent electronic nature on reaction rate.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and kinetic analysis of substituted phenylmethanesulfonyl chlorides.
Caption: Workflow for synthesis and kinetic evaluation.
References
Comparative Analysis of the Biological Activity of Sulfonamides Derived from (3,4-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of sulfonamides derived from (3,4-dichlorophenyl)methanesulfonyl chloride. The available data, primarily focused on anticancer and enzyme inhibitory activities, is presented herein. It is important to note that primary research articles detailing extensive biological evaluations and specific experimental protocols for this particular class of sulfonamides are limited in the public domain. The quantitative data summarized below is compiled from available chemical supplier databases and should be interpreted with this context in mind.
Anticancer Activity
Sulfonamides derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism appears to involve the induction of apoptosis.
Quantitative Data: In Vitro Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Caspase-3 Activation (Fold Increase) |
| (3,4-Dichlorophenyl)methanesulfonamide | HeLa (Cervical Cancer) | 1.3 | 4.5 |
| MCF-7 (Breast Cancer) | 4.7 | 3.1 |
Data sourced from aggregated supplier information. Primary research articles detailing the experimental specifics were not available.
Experimental Protocols
General Workflow for In Vitro Anticancer Activity Screening
Caption: General experimental workflow for assessing anticancer activity.
Enzyme Inhibition
The inhibitory potential of (3,4-dichlorophenyl)methanesulfonamide against key bacterial enzymes has been reported, suggesting a potential mechanism for antimicrobial activity.
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | Inhibition Constant (Kₐ in nM) | Binding Free Energy (kcal/mol) |
| (3,4-Dichlorophenyl)methanesulfonamide | Dihydropteroate Synthase (DHPS) | 280 | -9.2 |
| DNA Gyrase | 410 | -8.7 |
Data sourced from aggregated supplier information. Primary research articles detailing the experimental specifics were not available.
Experimental Protocols
Specific protocols for enzyme inhibition assays with these compounds are not available in the literature. A generalized workflow for an enzyme inhibition assay is presented.
General Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Antimicrobial Activity
While the inhibition of bacterial enzymes like Dihydropteroate Synthase and DNA Gyrase suggests potential antibacterial activity, specific data such as Minimum Inhibitory Concentrations (MIC) for sulfonamides derived from this compound against various bacterial or fungal strains are not currently available in the reviewed scientific literature.
Signaling Pathway Involvement
The induction of apoptosis, as indicated by the activation of caspase-3, suggests that these compounds may trigger the intrinsic or extrinsic apoptotic pathways. A simplified diagram of a generalized apoptotic signaling pathway is provided below.
Generalized Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptotic pathway.
Comparison with Alternatives and Future Directions
The potent, low micromolar IC50 values of (3,4-dichlorophenyl)methanesulfonamide against HeLa and MCF-7 cells suggest a promising starting point for the development of novel anticancer agents. For comparison, many standard chemotherapeutic agents exhibit activity in a similar concentration range. The dual inhibition of DHPS and DNA gyrase is an interesting feature, as targeting multiple pathways can be a strategy to overcome drug resistance in bacteria.
However, the lack of a broader biological activity profile and detailed mechanistic studies for this specific class of sulfonamides is a significant knowledge gap. Future research should focus on:
-
Synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR).
-
Comprehensive antimicrobial testing against a panel of clinically relevant bacteria and fungi to determine MIC values.
-
In-depth mechanistic studies to elucidate the precise signaling pathways involved in their anticancer effects.
-
Pharmacokinetic and in vivo studies to assess the drug-like properties and efficacy in animal models.
A Comparative Guide to Spectroscopic Analysis: NMR and MS for Reaction Product Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous structure confirmation of the final product is a critical and indispensable step. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting and applying the optimal analytical strategy.
At a Glance: NMR vs. MS for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular skeleton, revealing the connectivity of atoms and their spatial relationships.[1] In contrast, Mass Spectrometry (MS) excels in providing the molecular weight of a compound and information about its elemental composition and fragmentation patterns with exceptional sensitivity.[2] The two techniques are highly complementary and are often used in conjunction to provide unambiguous structure elucidation.[2][3]
Quantitative Performance Comparison
The choice between NMR and MS, or the decision to use both, often depends on the specific requirements of the analysis, such as the amount of sample available, the need for quantitative data, and the desired level of structural detail. The following table summarizes key quantitative performance metrics for each technique.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (typically in the micromolar to millimolar range, ~10⁻¹–10⁻⁵ M)[4] | High (picomole to attomole range, ~10⁻⁶ M for EIMS, up to 10⁻¹⁸ M for ESIMS)[4] |
| Quantitative Capability | Inherently quantitative without the need for external standards[5][6] | Can be quantitative, but often requires calibration curves and internal standards |
| Structural Information | Detailed information on atom connectivity (through-bond correlations), stereochemistry, and spatial proximity of atoms (through-space correlations)[1] | Provides molecular weight, elemental formula (with high-resolution MS), and fragmentation patterns that can infer structural motifs[2] |
| Reproducibility | Very high[7] | Average to high, can be influenced by ionization efficiency and matrix effects[7] |
| Sample Analysis Time | Longer (minutes to hours per sample, especially for 2D experiments)[7] | Fast (seconds to minutes per sample)[7] |
| Sample Preparation | Minimal, non-destructive[5][7] | More complex, often requires sample clean-up and can be destructive[7][8] |
| Instrumentation Cost | More expensive to purchase and maintain[5] | Generally less expensive than NMR[5] |
Logical Workflow for Structure Confirmation
The process of confirming the structure of a reaction product using spectroscopic methods typically follows a logical progression. The following diagram illustrates a common workflow that integrates both NMR and MS techniques for comprehensive analysis.
Caption: Workflow for reaction product structure confirmation using MS and NMR.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data. Below are generalized methodologies for NMR and MS analysis for the purpose of structure confirmation of a purified reaction product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including atom connectivity and stereochemistry.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-10 mg of the purified reaction product.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
-
1D NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the desired nucleus (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, acquisition time, and relaxation delay.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[9]
-
-
2D NMR Data Acquisition:
-
Based on the 1D spectra, set the spectral widths for the 2D experiments.
-
Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond correlations between protons and carbons.
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
If stereochemistry is a key question, acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight, elemental formula, and fragmentation pattern of the reaction product.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1 µg/mL to 1 ng/mL) in a solvent compatible with the ionization source (e.g., acetonitrile, methanol, water).
-
The solvent may need to be acidified (e.g., with 0.1% formic acid) or basified (e.g., with 0.1% ammonium hydroxide) to promote ionization.
-
-
Instrumentation Setup:
-
Choose an appropriate ionization technique based on the analyte's properties (e.g., Electrospray Ionization (ESI) for polar molecules, Electron Ionization (EI) for volatile, thermally stable compounds).
-
Calibrate the mass analyzer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, either via direct infusion or coupled to a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺•).
-
For high-resolution mass spectrometry (HRMS), the accurate mass measurement of the molecular ion can be used to determine the elemental formula.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions.
-
-
Data Analysis:
-
Determine the molecular weight from the molecular ion peak.
-
Use the accurate mass data to calculate possible elemental compositions.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which provide clues about the compound's structure.
-
Compare the observed fragmentation pattern with known fragmentation pathways or spectral databases to support the proposed structure.
-
Complementary Nature of NMR and MS
The distinct yet complementary information provided by NMR and MS makes their combined use a powerful strategy for unambiguous structure elucidation. The following diagram illustrates the different types of structural information each technique provides.
Caption: Information provided by NMR and MS for structure confirmation.
By integrating the precise molecular weight and formula from MS with the detailed atomic connectivity and stereochemical information from NMR, researchers can achieve a high degree of confidence in the structural assignment of their synthesized compounds. This comprehensive approach is fundamental to advancing drug discovery and development and ensuring the quality and integrity of chemical research.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. youtube.com [youtube.com]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 8. organomation.com [organomation.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Assessing the Purity of Synthesized (3,4-Dichlorophenyl)methanesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized compounds such as (3,4-Dichlorophenyl)methanesulfonyl chloride and its derivatives is a critical step in research and development.[1][2] High purity is essential for obtaining reliable experimental outcomes, ensuring safety, and meeting regulatory standards in drug development and agrochemical formulation.[1] This guide provides an objective comparison of the primary analytical techniques used for purity assessment, supported by experimental data and detailed protocols. A multi-faceted analytical approach is often required for comprehensive characterization.[3]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific goal, such as routine purity checks, structural elucidation, or absolute quantification.[3] The following table summarizes the key performance characteristics of the most common methods for determining the purity of sulfonyl chloride derivatives.
| Technique | Principle | Information Obtained | Advantages | Limitations | Typical Sample Requirement |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[4] | Relative purity (area %), quantification of impurities.[4][5] | High resolution, widely applicable, orthogonal to purification methods.[6][7][8] | Requires a suitable chromophore for UV detection; purity is relative unless a certified standard is used.[9] | ~1-10 mg dissolved in a suitable solvent.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[11][12] | Identification and quantification of volatile impurities and byproducts.[3] | High sensitivity and specificity for volatile compounds.[11] | Not suitable for non-volatile or thermally labile compounds; sulfonyl chlorides often require derivatization.[3][13][14] | <1 mg, requires derivatization to a stable form (e.g., sulfonamide).[3] |
| Quantitative ¹H NMR (qNMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[15] | Absolute purity (w/w %), structural confirmation, identification of impurities.[16][17] | Non-destructive, provides structural and quantitative data simultaneously, primary analytical method.[6][7][17] | Lower sensitivity than chromatographic methods; peak overlap can complicate analysis.[7][18] | 2-12 mg of sample and an internal standard, accurately weighed.[19] |
| Elemental Analysis (CHN/S) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.[20] | Percentage composition of C, H, N, and S.[21][22] | Confirms elemental composition and can indicate the presence of inorganic impurities.[7][23] | Does not distinguish between isomers or compounds with the same empirical formula; requires high sample purity for accurate results.[7] | 2-5 mg of a dry, homogenous sample.[20] |
| Titrimetry | Reaction of the sulfonyl chloride with a nucleophile (e.g., a thiol), followed by titration of a product or excess reagent.[3] | Total sulfonyl chloride content. | Simple, cost-effective, and accurate for determining total functional group content.[3] | Not specific; titrates all reactive sulfonyl chloride groups without distinguishing between different derivatives or impurities. | Varies with concentration, typically in the mg range. |
Mandatory Visualizations
Caption: General workflow for the purity assessment of synthesized compounds.
Caption: Decision tree for selecting the appropriate purity analysis method.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for routine purity analysis and quantifying non-volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound derivative into a 10 mL volumetric flask.[10]
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) and make up the volume to the mark to achieve a concentration of 0.5-1.0 mg/mL.[10]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[24]
-
-
Instrument Parameters (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 10 µL.[8]
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all detected impurity peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100[4]
-
-
For accurate quantification, a reference standard of known purity should be used to create a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal instability of sulfonyl chlorides, a derivatization step is required to convert the analyte into a more stable compound, such as a sulfonamide, prior to analysis.[3][13]
-
Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sulfonyl chloride sample into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).[3]
-
Add a solution of an amine (e.g., diethylamine) in excess to convert the sulfonyl chloride to its corresponding sulfonamide.[3]
-
Allow the reaction to proceed to completion (this may require gentle heating or extended reaction time).
-
Dilute the resulting sulfonamide solution to a suitable concentration (e.g., 10 µg/mL) for GC-MS analysis.[14]
-
-
Instrument Parameters (Example Method):
-
Column: Non-polar column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.[25] Scan range m/z 40-550.
-
-
Data Analysis:
-
Identify the main derivatized product peak and any impurity peaks by their retention times and mass spectra.
-
Common fragmentation pathways for sulfonyl compounds include the loss of Cl• and SO₂.[3]
-
Quantify purity based on the relative peak areas, similar to HPLC analysis.
-
Quantitative ¹H NMR (qNMR)
qNMR is a primary ratio method capable of providing an absolute purity value without needing a specific reference standard for the analyte itself.[6][17]
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 10 mg of the this compound derivative into a clean, dry NMR tube.[19]
-
Accurately weigh (to 0.01 mg) a similar amount of a stable, non-reactive internal standard (e.g., maleic anhydride) into the same NMR tube.[3]
-
Add a sufficient volume (~0.6 mL for a 5 mm tube) of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) to dissolve both the sample and the standard completely.[3][15][19]
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse ('zg' on Bruker).[19]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient).
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.[19]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity (in % w/w) using the following formula:
-
% Purity = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x 100
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
-
Elemental Analysis (CHN/S Analysis)
This technique provides the percentage composition of elements, which is compared to the theoretical values to assess purity.[21][23]
-
Sample Preparation:
-
Instrument Parameters:
-
The sample is combusted in an elemental analyzer. The resulting gases are separated and quantified by a thermal conductivity detector.[20]
-
-
Data Analysis:
-
The instrument software calculates the weight percentages of C, H, N, and S in the sample.
-
Compare the experimental percentages to the theoretical percentages calculated from the molecular formula of the pure this compound derivative. A close correlation (typically within ±0.4%) indicates high purity.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. benchchem.com [benchchem.com]
- 4. torontech.com [torontech.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uoguelph.ca [uoguelph.ca]
- 15. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. mt.com [mt.com]
- 21. CHN analysis: Significance and symbolism [wisdomlib.org]
- 22. azom.com [azom.com]
- 23. aurigaresearch.com [aurigaresearch.com]
- 24. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 25. memphis.edu [memphis.edu]
Comparative Analysis of (3,4-Dichlorophenyl)methanesulfonyl chloride and Alternative Serine Protease Probes
For Researchers, Scientists, and Drug Development Professionals: A guide to the cross-reactivity and experimental application of (3,4-Dichlorophenyl)methanesulfonyl chloride in comparison to other widely used serine protease inhibitors.
This compound (DCP-MSC) is a versatile sulfonylating agent utilized in organic synthesis. Within the realm of chemical biology and drug discovery, sulfonyl chloride and, more commonly, sulfonyl fluoride moieties serve as "warheads" in the design of activity-based probes (ABPs) and irreversible inhibitors targeting serine proteases. The reactivity of the sulfonyl halide group allows for covalent modification of the active site serine residue, providing a powerful tool for studying enzyme function and for the development of therapeutic agents. However, the utility of such probes is intrinsically linked to their selectivity, as off-target reactions can lead to misleading experimental results or adverse effects in a therapeutic context.
This guide provides a comparative overview of DCP-MSC and other common serine protease probes, focusing on their cross-reactivity profiles. Due to the limited publicly available data specifically on the cross-reactivity of this compound, this guide draws comparisons with the well-characterized phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which share the sulfonyl halide reactive group.
Cross-Reactivity Profiles: A Comparative Table
The selectivity of an irreversible inhibitor is a critical parameter for its use as a chemical probe or therapeutic. Ideally, an inhibitor would react with a single target enzyme, but in practice, varying degrees of cross-reactivity are observed. The following table summarizes the known cross-reactivity of PMSF and AEBSF, which can be used as a predictive framework for the potential cross-reactivity of sulfonyl chlorides like DCP-MSC. It is important to note that sulfonyl chlorides are generally more reactive and less stable in aqueous solutions than their sulfonyl fluoride counterparts, which may influence their selectivity profile.[1]
| Inhibitor | Target Class | Known Cross-Reactivity | Reference |
| Phenylmethanesulfonyl fluoride (PMSF) | Serine Proteases | Broadly reactive with serine proteases (e.g., trypsin, chymotrypsin). Also known to react with some cysteine proteases (e.g., papain) as the sulfonyl group can be attacked by the active site cysteine. Can also react with non-catalytic serines, lysines, and tyrosines at high concentrations. | [2] |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Serine Proteases | A more water-soluble and generally more stable alternative to PMSF. It is a broad-spectrum inhibitor of serine proteases such as trypsin, chymotrypsin, and thrombin. The presence of the aminoethyl group can influence its binding and reactivity profile compared to PMSF. | [2] |
| This compound (DCP-MSC) | Serine Proteases (presumed) | Specific cross-reactivity data is not readily available in the public domain. Based on its structure, it is expected to be a reactive probe for serine proteases. The dichlorophenyl moiety will influence its binding affinity and selectivity for the S1 pocket of different proteases. Its higher reactivity compared to sulfonyl fluorides might lead to broader off-target reactions. |
Experimental Protocols
The determination of inhibitor cross-reactivity is crucial for the validation of a chemical probe. Competitive Activity-Based Protein Profiling (ABPP) is a powerful technique to assess the selectivity of an inhibitor across a complex proteome.[3][4]
Competitive Activity-Based Protein Profiling (Competitive ABPP) Protocol
This protocol outlines a general workflow for assessing the selectivity of an inhibitor like DCP-MSC against a panel of serine hydrolases in a cell lysate.
Objective: To identify the protein targets of an inhibitor and assess its selectivity by competing its binding against a broad-spectrum activity-based probe.
Materials:
-
Cell lysate (e.g., from a relevant cell line or tissue)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Broad-spectrum serine hydrolase ABP with a reporter tag (e.g., a fluorophosphonate probe with a fluorescent tag or a biotin tag for enrichment)
-
SDS-PAGE gels and imaging system (for fluorescent probes) or streptavidin beads and mass spectrometer (for biotinylated probes)
-
Appropriate buffers and reagents for proteomics sample preparation
Procedure:
-
Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: Aliquot the proteome into separate tubes. Add the test inhibitor (e.g., DCP-MSC) at various concentrations to the experimental samples. Add vehicle control (e.g., DMSO) to the control sample. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to its targets.
-
Probe Labeling: Add the broad-spectrum ABP to all samples (both inhibitor-treated and control). Incubate for a specific time (e.g., 30 minutes) to allow the probe to label the active enzymes that were not inhibited by the test compound.
-
Sample Analysis (Gel-Based):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor binds to that protein.
-
-
Sample Analysis (Mass Spectrometry-Based):
-
For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads.
-
Perform on-bead digestion of the enriched proteins (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the abundance of a protein in the inhibitor-treated sample compared to the control indicates it is a target of the inhibitor.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in competitive ABPP.
The following diagram illustrates the underlying principle of competitive inhibition in this assay.
Conclusion
While specific cross-reactivity data for this compound is not extensively documented, its structural similarity to other sulfonyl halide-based probes suggests it will act as a reactive inhibitor of serine proteases. Researchers and drug development professionals should anticipate a broad reactivity profile, potentially including off-target interactions with other nucleophilic residues in the proteome. The increased reactivity of the sulfonyl chloride moiety compared to a sulfonyl fluoride may lead to lower selectivity. Therefore, thorough experimental validation of its cross-reactivity using techniques such as competitive ABPP is essential before its application in complex biological systems to ensure the reliability and accuracy of experimental findings. The provided experimental protocol offers a robust framework for conducting such essential selectivity profiling.
References
- 1. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
literature comparison of yields for similar sulfonylation reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of product yields for similar sulfonylation reactions, supported by experimental data from the peer-reviewed literature. The information is intended to assist researchers in selecting optimal conditions for their synthetic needs.
N-Sulfonylation of Amines
The formation of sulfonamides is a cornerstone of medicinal chemistry and organic synthesis. The following tables compare the yields of N-sulfonylation reactions under various conditions, including conventional heating, microwave assistance, and the use of catalysts.
Table 1: N-Sulfonylation of Various Amines with p-Toluenesulfonyl Chloride under Microwave Irradiation
Microwave-assisted synthesis offers a significant advantage in reducing reaction times and often improving yields compared to conventional heating methods. The following data showcases the efficiency of solvent-free, catalyst-free microwave irradiation for the N-sulfonylation of a range of amines.[1][2][3]
| Amine | Product | Time (min) | Yield (%) |
| Aniline | N-Phenyl-p-toluenesulfonamide | 3 | 97 |
| 4-Methylaniline | N-(p-tolyl)-4-methylbenzenesulfonamide | 7 | 93 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | 2.5 | 95 |
| 4-Chloroaniline | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 5 | 92 |
| 4-Nitroaniline | N-(4-nitrophenyl)-4-methylbenzenesulfonamide | 7 | 91 |
| Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 3 | 93 |
| Pyrrolidine | 1-(Tosyl)pyrrolidine | 5 | 82 |
| Piperidine | 1-(Tosyl)piperidine | 3 | 89 |
| Morpholine | 4-(Tosyl)morpholine | 2.5 | 90 |
Table 2: Comparison of Catalytic and Non-Catalytic N-Sulfonylation of Aniline
This table compares the yield of N-phenyl-p-toluenesulfonamide from the reaction of aniline and p-toluenesulfonyl chloride under different catalytic and solvent conditions.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Solvent-free | Room Temp. | 10 min | 85 | Tayebee, R. (2013) |
| ZnO (1 mol%) | Solvent-free | Room Temp. | 15 min | 92 | Tayebee, R. (2013) |
| None | Dichloromethane | Reflux | 6 h | 88 | Sharma, L. et al. (2008) |
| Indium | Dichloromethane | Room Temp. | 2 h | 95 | Yan, J. et al. (2007)[4] |
| None (Microwave) | Solvent-free | 100 °C | 3 min | 97 | Lakrout, S. et al. (2014)[2] |
O-Sulfonylation of Alcohols
The conversion of alcohols to sulfonates is a critical transformation, as sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions. The following tables provide a comparison of yields for the O-sulfonylation of alcohols.
Table 3: O-Sulfonylation of Various Alcohols with p-Toluenesulfonyl Chloride
This table presents the yields for the tosylation of different alcohols, highlighting the impact of the alcohol's structure on the reaction outcome.
| Alcohol | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Benzyl alcohol | Pyridine | Pyridine | 12 h | 90 | Fieser, L. F. & Fieser, M. (1967) |
| 1-Octanol | Triethylamine/DMAP | Dichloromethane | 12 h | 95 | Steglich, W. & Höfle, G. (1969) |
| Cyclohexanol | Pyridine | Pyridine | 24 h | 85 | Tipson, R. S. (1953) |
| 2-Phenylethanol | Triethylamine | Dichloromethane | 4 h | 92 | Kaboudin, B. et al. (2006) |
| 4-Nitrobenzyl alcohol | Pyridine | Pyridine | 6 h | 94 | Crossland, R. K. & Servis, K. L. (1970) |
Table 4: Effect of Solvent on the Yield of Benzyl Tosylate
The choice of solvent can significantly influence the yield of sulfonylation reactions. This table illustrates the effect of different solvents on the tosylation of benzyl alcohol.
| Solvent | Base | Temperature | Yield (%) | Reference |
| Pyridine | Pyridine | 0 °C to RT | 90 | Fieser, L. F. & Fieser, M. (1967) |
| Dichloromethane | Triethylamine | 0 °C to RT | 88 | Crossland, R. K. & Servis, K. L. (1970) |
| Toluene | Triethylamine | 0 °C to RT | 85 | Poon, K. W. C. et al. (2005) |
| Acetonitrile | Triethylamine | 0 °C to RT | 82 | Kaboudin, B. et al. (2006) |
C-Sulfonylation of Arenes
Direct C-H sulfonylation of aromatic compounds provides a straightforward route to aryl sulfones, which are important structural motifs in many pharmaceuticals and materials.
Table 5: C-Sulfonylation of Substituted Arenes with Benzenesulfonyl Chloride
This table shows the yields for the Friedel-Crafts sulfonylation of various arenes with benzenesulfonyl chloride, typically using a Lewis acid catalyst.
| Arene | Catalyst | Temperature | Time | Yield (%) | Reference |
| Toluene | AlCl₃ | 0 °C to RT | 2 h | 75 (p-isomer) | Truce, W. E. & Vries, V. (1953) |
| Anisole | AlCl₃ | 0 °C | 1 h | 80 (p-isomer) | Olah, G. A. et al. (1973) |
| N,N-Dimethylaniline | None | 100 °C | 4 h | 65 (p-isomer) | Cerfontain, H. (1968) |
| Naphthalene | AlCl₃ | 25 °C | 3 h | 70 (α-isomer) | Jensen, F. R. & Brown, H. C. (1958) |
Experimental Protocols
General Procedure for Microwave-Assisted N-Sulfonylation of Amines[2]
An amine (1.0 mmol) and p-toluenesulfonyl chloride (1.1 mmol) were placed in a sealed microwave vial. The mixture was irradiated in a microwave reactor at 100 °C for the time specified in Table 1. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The solid product was then recrystallized from ethanol to afford the pure sulfonamide.
General Procedure for O-Sulfonylation of Alcohols in Pyridine
To a solution of the alcohol (1.0 mmol) in pyridine (5 mL) at 0 °C, p-toluenesulfonyl chloride (1.2 mmol) was added portion-wise. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for the time indicated in the tables. Upon completion, the reaction was quenched by the addition of cold water (10 mL). The product was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL), then dried over anhydrous Na₂SO₄. The solvent was removed under reduced pressure to give the crude sulfonate, which was purified by column chromatography or recrystallization.
General Procedure for Friedel-Crafts C-Sulfonylation of Arenes
To a stirred suspension of anhydrous aluminum chloride (1.2 mmol) in the arene (10 mL) at 0 °C, benzenesulfonyl chloride (1.0 mmol) was added dropwise. The reaction mixture was stirred at the temperature and for the time specified in Table 5. The reaction was then quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl. The product was extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with water, saturated NaHCO₃ solution, and brine, and then dried over anhydrous MgSO₄. The solvent was evaporated, and the resulting crude product was purified by column chromatography or recrystallization to yield the pure aryl sulfone.
Visualizations
Caption: General experimental workflow for a typical sulfonylation reaction.
Caption: Logical relationship of components in a sulfonylation reaction.
References
- 1. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling (3,4-Dichlorophenyl)methanesulfonyl chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (3,4-Dichlorophenyl)methanesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2] It may also be harmful if swallowed or in contact with skin, and fatal if inhaled.[3][4] Therefore, strict adherence to PPE guidelines is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Laboratory coat- Face shield (if there is a risk of splashing)- Use of a chemical fume hood is mandatory |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (outer and inner)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., a full-face supplied air respirator or an air-purifying respirator with appropriate cartridges for organic vapors and acid gases)[1][5] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound.
2.1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name and hazard symbols.
-
Log the chemical into the laboratory's inventory system.
2.2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[1]
-
Store in a designated corrosives cabinet. Do not store in metal containers.[3]
2.3. Handling and Use:
-
All handling of this compound must be performed inside a certified chemical fume hood.[3]
-
Use only spark-proof tools and explosion-proof equipment.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
2.4. Spill Management:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE as outlined in Table 1 for "Large-Scale Operations or Spills," contain the spill.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a labeled, sealed, and compatible container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution, followed by water.
-
-
Large Spills:
-
Evacuate the entire area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Prevent entry into the affected area until it has been declared safe by trained personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect any solid waste (e.g., contaminated gloves, absorbent materials) in a clearly labeled, sealed, and compatible container.
-
-
Liquid Waste:
-
Collect liquid waste in a labeled, sealed, and appropriate solvent waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Dispose of the rinsed containers as hazardous waste.
-
-
Do not dispose of this compound down the drain or in the regular trash.[6] All disposal must be in accordance with local, state, and federal regulations.
Experimental Protocols: Decontamination
4.1. General Surface Decontamination:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Prepare a decontamination solution. A 5% sodium bicarbonate solution can be used to neutralize any residual acidic byproducts.
-
Wipe the contaminated surface with the decontamination solution.
-
Follow with a wipe of 70% ethanol or another suitable laboratory disinfectant.
-
Finish by wiping the surface with deionized water.
-
All wipes used in the decontamination process should be disposed of as solid hazardous waste.
4.2. Glassware Decontamination:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue. Collect the rinsate as hazardous liquid waste.
-
Wash the glassware with a base bath (e.g., saturated potassium hydroxide in isopropanol) to destroy any remaining sulfonyl chloride. Caution: Base baths are extremely corrosive and should be handled with appropriate PPE.
-
Thoroughly rinse the glassware with tap water, followed by deionized water.
-
Dry the glassware in an oven.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




